3-Iodo-6-methyl-4-nitro-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-6-methyl-4-nitro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3O2/c1-4-2-5-7(8(9)11-10-5)6(3-4)12(13)14/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSCPZSEFPJDOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646354 | |
| Record name | 3-Iodo-6-methyl-4-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-92-3 | |
| Record name | 3-Iodo-6-methyl-4-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Iodo-6-methyl-4-nitro-1H-indazole
This technical guide provides a comprehensive overview of the anticipated chemical properties, synthesis, and potential applications of 3-Iodo-6-methyl-4-nitro-1H-indazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
The chemical and physical properties of this compound can be predicted based on its structural analogues. A closely related compound, 3-Iodo-6-methyl-5-nitro-1H-indazole, has the CAS Number 1000343-55-4 and a molecular weight of 303.06 g/mol [1]. It is anticipated that this compound would exhibit similar physical characteristics.
| Property | Predicted Value |
| Molecular Formula | C8H6IN3O2 |
| Molecular Weight | 303.06 g/mol |
| Appearance | Likely a yellow or off-white solid |
| Solubility | Expected to be soluble in polar organic solvents like DMF and DMSO |
| InChI Key | UMRBFGNXSMPUHB-UHFFFAOYSA-N (for the 5-nitro isomer) |
Table 1: Predicted Physicochemical Properties of this compound.
Synthesis and Reactivity
The synthesis of this compound would likely follow established protocols for the functionalization of the indazole core. The indazole ring can be substituted at the C-3 position with an iodine atom using various reagents[2].
2.1. Proposed Synthetic Protocol
A plausible synthetic route would involve a two-step process starting from 6-methyl-4-nitro-1H-indazole:
-
Nitration of 6-methyl-1H-indazole: The starting material, 6-methyl-1H-indazole, would first undergo nitration to introduce the nitro group at the C4 position. The directing effects of the methyl group would influence the position of nitration.
-
Iodination of 6-methyl-4-nitro-1H-indazole: The resulting 6-methyl-4-nitro-1H-indazole would then be subjected to iodination at the C3 position. This is commonly achieved using iodine in the presence of a base like potassium hydroxide in a polar solvent such as DMF[3][4].
2.2. Reactivity
The reactivity of this compound is expected to be dictated by its key functional groups:
-
C3-Iodo Group: The iodine atom at the C3 position is a versatile handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings[2]. This allows for the introduction of a wide range of substituents at this position, making it a valuable intermediate in the synthesis of more complex molecules[1].
-
Nitro Group: The nitro group at the C4 position is a strong electron-withdrawing group, which can influence the reactivity of the indazole ring. It can be reduced to an amino group, providing another point for further functionalization[1].
-
Indazole Core: The indazole nucleus itself is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities[5][6][7][8][9].
Spectroscopic Characterization
The structural elucidation of this compound would rely on standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the indazole ring would show characteristic chemical shifts and coupling constants influenced by the iodo, methyl, and nitro substituents. The NH proton would likely appear as a broad singlet. |
| ¹³C NMR | The carbon spectrum would confirm the substitution pattern on the indazole ring. The carbon bearing the iodine atom (C3) would exhibit a characteristic chemical shift. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=C stretching of the aromatic ring, and symmetric and asymmetric stretching of the nitro group would be observed. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound would be observed, along with characteristic isotopic patterns for the iodine atom. |
Table 2: Predicted Spectroscopic Data for this compound.
NMR spectroscopy is a crucial tool for distinguishing between N-1 and N-2 substituted indazole isomers[10].
Potential Applications in Drug Discovery
Substituted indazoles are a significant class of compounds in medicinal chemistry due to their diverse pharmacological activities[5][6][7]. They have been investigated as:
-
Kinase Inhibitors: Many indazole derivatives have shown potent inhibitory activity against various kinases, which are key targets in cancer therapy[8].
-
Antimicrobial Agents: Certain substituted indazoles have demonstrated promising antimicrobial activities[7].
-
Anti-inflammatory Agents: The indazole scaffold is present in compounds with anti-inflammatory properties.
-
Neuroprotective Agents: Some indazole derivatives have been explored for their neuroprotective effects.
Given these precedents, this compound is a valuable building block for the synthesis of novel indazole derivatives with potential therapeutic applications.
Visualizations
Proposed Synthetic Workflow
Caption: A potential two-step synthesis of the target compound.
Logical Workflow for a Research Chemical
References
- 1. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 2. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 3. soc.chim.it [soc.chim.it]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Novel Substituted Indazoles towards Potential Antimicrobial Agents : Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Applications of Substituted Iodo-Nitro-Indazoles
Disclaimer: This technical guide addresses the synthesis, properties, and potential applications of substituted iodo-nitro-indazole cores. Extensive searches for the specific molecule, 3-Iodo-6-methyl-4-nitro-1H-indazole , did not yield a registered CAS number or any published experimental data. Therefore, this document focuses on the closely related and documented isomer, 3-Iodo-6-methyl-5-nitro-1H-indazole , to provide a relevant and detailed technical overview for researchers, scientists, and drug development professionals.
Core Compound Profile: 3-Iodo-6-methyl-5-nitro-1H-indazole
This section summarizes the key identifiers and physicochemical properties of 3-Iodo-6-methyl-5-nitro-1H-indazole.
| Identifier | Value |
| CAS Number | 1000343-55-4[1] |
| Molecular Formula | C₈H₆IN₃O₂[1] |
| Molecular Weight | 303.06 g/mol [1] |
| InChI Key | UMRBFGNXSMPUHB-UHFFFAOYSA-N[1] |
Table 1: Chemical Identifiers for 3-Iodo-6-methyl-5-nitro-1H-indazole.
Spectroscopic and Physicochemical Data
The following table includes predicted Nuclear Magnetic Resonance (NMR) data and other relevant physicochemical information. It is important to note that the NMR chemical shifts are predicted values and may vary from experimental results.[1]
| Parameter | Value |
| Predicted ¹H NMR (DMSO-d₆, ppm) | |
| N-H | ~13.0 - 14.0 |
| H-4 | ~8.8 |
| H-7 | ~7.9 |
| C6-CH₃ | ~2.7 |
| Predicted ¹³C NMR (DMSO-d₆, ppm) | |
| C3 | ~90 |
| C3a | ~142 |
| C4 | ~120 |
| C5 | ~141 |
| C6 | ~125 |
| C7 | ~112 |
| Calculated Exact Mass | 302.9505 g/mol [1] |
Table 2: Predicted Spectroscopic and Physicochemical Data.
Experimental Protocols
Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole
The synthesis of this compound requires careful control of regioselectivity, particularly during the nitration step.[1] The methyl group at the C6 position of the indazole ring directs the nitration to the C5 position.[1]
Step 1: Iodination of 6-methyl-1H-indazole
A general procedure for the iodination of indazoles involves the use of iodine in the presence of a base.
-
Materials: 6-methyl-1H-indazole, Iodine (I₂), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 6-methyl-1H-indazole in DMF.
-
Add potassium carbonate to the solution.
-
Slowly add a solution of iodine in DMF to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain 3-iodo-6-methyl-1H-indazole.
-
Step 2: Nitration of 3-iodo-6-methyl-1H-indazole
-
Materials: 3-iodo-6-methyl-1H-indazole, Fuming Nitric Acid, Sulfuric Acid.
-
Procedure:
-
Cool a mixture of sulfuric acid to 0°C.
-
Slowly add 3-iodo-6-methyl-1H-indazole to the cooled acid.
-
Carefully add fuming nitric acid dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for a specified time, monitoring by TLC.
-
Pour the reaction mixture over ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Collect the precipitate by filtration, wash with water, and dry to yield 3-iodo-6-methyl-5-nitro-1H-indazole.
-
Further purification can be achieved by recrystallization.
-
Visualization of Synthetic and Application Pathways
The following diagrams, generated using the DOT language, illustrate the synthetic workflow and potential applications of the title compound.
Caption: Synthetic pathway for 3-Iodo-6-methyl-5-nitro-1H-indazole.
Caption: Workflow for the application of 3-Iodo-6-methyl-5-nitro-1H-indazole in drug discovery.
Potential Applications in Research and Drug Development
Substituted indazoles are a significant class of heterocyclic compounds in medicinal chemistry. The presence of an iodine atom at the 3-position makes 3-iodo-6-methyl-5-nitro-1H-indazole a versatile intermediate for various chemical transformations.
-
Kinase Inhibitors: Derivatives of this scaffold have been explored for their potential as kinase inhibitors, which are a crucial class of molecules in cancer therapy.[1]
-
Building Block for Organic Synthesis: The iodo group serves as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of more complex molecules.
-
Intermediate for Further Functionalization: The nitro group can be reduced to an amine, which can then be further modified, allowing for the generation of a diverse library of compounds for biological screening.[1]
This technical guide provides a foundational understanding of 3-iodo-6-methyl-5-nitro-1H-indazole, a representative of the iodo-nitro-indazole class of compounds. While data on the specific 4-nitro isomer is currently unavailable, the information presented here on a closely related molecule offers valuable insights for researchers in the field of synthetic and medicinal chemistry.
References
An In-depth Technical Guide on the Putative Molecular Structure of 3-Iodo-6-methyl-4-nitro-1H-indazole
Disclaimer: The following technical guide is a theoretical overview of the putative molecule 3-Iodo-6-methyl-4-nitro-1H-indazole. As of the latest literature search, specific experimental data for this exact isomer is not publicly available. The information presented herein is based on established principles of organic chemistry and extrapolations from data on closely related structural isomers. This document is intended for researchers, scientists, and drug development professionals as a predictive guide.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The specific substitution pattern of functional groups on the indazole core dictates the molecule's physicochemical properties and its potential as a therapeutic agent. This guide focuses on the theoretical molecular structure and predicted properties of this compound, a novel, yet to be synthesized or characterized, member of this family. The presence of an iodo group at the 3-position, a methyl group at the 6-position, and a nitro group at the 4-position suggests its potential as a versatile building block in synthetic chemistry and a candidate for biological screening.
Molecular Structure and Physicochemical Properties
The putative structure of this compound consists of a bicyclic indazole core with three substituents. The nitro group at the 4-position is expected to significantly influence the electronic properties of the aromatic system.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₆IN₃O₂ |
| Molecular Weight | 303.06 g/mol |
| Monoisotopic Mass | 302.9505 u |
| InChI Key | (Predicted) Not available |
| SMILES | (Predicted) Cc1cc2c(c(c1)--INVALID-LINK--=O)C(\I)=NN2 |
Proposed Synthesis Protocol
A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of substituted indazoles. A potential multi-step synthesis is outlined below.
Experimental Protocol: Proposed Synthesis of this compound
-
Nitration of 6-methyl-1H-indazole: To a solution of 6-methyl-1H-indazole in concentrated sulfuric acid, cooled to 0°C, a nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred for several hours and then poured onto ice. The precipitate, a mixture of nitro isomers, is collected by filtration.
-
Isomer Separation: The mixture of nitro-6-methyl-1H-indazoles is separated using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the 4-nitro-6-methyl-1H-indazole isomer.
-
Iodination of 4-nitro-6-methyl-1H-indazole: The isolated 4-nitro-6-methyl-1H-indazole is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). To this solution, N-iodosuccinimide (NIS) is added portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then quenched with a solution of sodium thiosulfate and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield this compound.
Predicted Spectroscopic Data
The structural confirmation of the synthesized compound would rely on various spectroscopic techniques. Predicted data based on the analysis of similar compounds are summarized below.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.5 (s, 1H, NH), ~8.1 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~2.5 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~145 (C-NO₂), ~140 (C-N), ~130 (C-N), ~125 (C-H), ~120 (C-H), ~115 (C-CH₃), ~90 (C-I), ~20 (CH₃) |
| IR (KBr, cm⁻¹) | ν: ~3300 (N-H stretch), ~1520 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch) |
| Mass Spec (HRMS) | [M+H]⁺: Calculated for C₈H₇IN₃O₂⁺, m/z 303.9577 |
Biological Activity Screening Workflow
Given that this compound is a novel chemical entity, a systematic workflow would be essential to evaluate its potential biological activities. The following diagram illustrates a typical high-level screening cascade in a drug discovery program.
Caption: A generalized workflow for the screening and development of a novel chemical entity.
Conclusion
While experimental data for this compound is currently lacking, this theoretical guide provides a comprehensive overview of its predicted molecular structure, properties, and a plausible synthetic route. The proposed workflows for synthesis and biological screening offer a foundational framework for researchers interested in exploring this and other novel indazole derivatives. Further empirical studies are necessary to validate these predictions and to fully elucidate the chemical and biological profile of this compound.
Synthesis Pathway for 3-Iodo-6-methyl-4-nitro-1H-indazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-iodo-6-methyl-4-nitro-1H-indazole, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a multi-step process requiring careful control of reaction conditions to achieve the desired regioselectivity. This document outlines the proposed reaction sequence, provides detailed experimental protocols based on analogous transformations, and presents relevant data in a structured format.
Overview of the Synthetic Pathway
The synthesis of this compound can be envisioned through a three-stage process, commencing with the formation of the indazole core, followed by nitration, and concluding with iodination. The key challenge in this synthesis is the regioselective introduction of the nitro group at the C4 position of the 6-methyl-1H-indazole scaffold.
A proposed synthetic route is illustrated below:
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
The following protocols are based on established methodologies for analogous chemical transformations. Researchers should optimize these conditions for the specific substrate as needed.
Step 1: Synthesis of 6-methyl-1H-indazole
The synthesis of the indazole core can be achieved from 4-methyl-2-nitroaniline via a diazotization reaction followed by intramolecular cyclization.
Reaction Scheme:
Figure 2: Reaction scheme for the synthesis of 6-methyl-1H-indazole.
Protocol:
-
Diazotization: To a stirred suspension of 4-methyl-2-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
Cyclization: The cold diazonium salt solution is then slowly added to a pre-heated solution of a reducing agent, such as sodium sulfite or stannous chloride, in water. The mixture is heated to promote cyclization, typically at temperatures ranging from 60 to 100 °C, until the reaction is complete (monitored by TLC).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with a suitable base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford 6-methyl-1H-indazole.
| Parameter | Value | Reference |
| Starting Material | 4-methyl-2-nitroaniline | Analogous to[1] |
| Reagents | Sodium nitrite, Hydrochloric acid, Reducing agent (e.g., Na2SO3, SnCl2) | [1] |
| Solvent | Water | [1] |
| Temperature | 0-5 °C (Diazotization), 60-100 °C (Cyclization) | [1] |
| Typical Yield | Not reported for this specific substrate; generally moderate to good for similar reactions. |
Step 2: Synthesis of 6-methyl-4-nitro-1H-indazole
The regioselective nitration of 6-methyl-1H-indazole at the C4 position is a critical and challenging step. The methyl group at C6 is known to direct electrophilic substitution to the C5 and C7 positions. Therefore, a direct nitration approach is likely to result in a mixture of isomers with the desired 4-nitro product being a minor component.
An alternative and more promising strategy involves starting from a precursor that already contains the nitro group at the desired position, such as 2,4-dinitro-5-methylaniline. This would involve a selective reduction of the ortho-nitro group followed by diazotization and cyclization.
Alternative Pathway Workflow:
Figure 3: Alternative pathway for the synthesis of 6-methyl-4-nitro-1H-indazole.
Due to the complexity and lack of a direct, reliable protocol for 4-nitration, further investigation and methods development are required for this step.
Step 3: Synthesis of this compound
The final step involves the iodination of 6-methyl-4-nitro-1H-indazole at the C3 position. This transformation can be effectively carried out using molecular iodine in the presence of a base.
Reaction Scheme:
Figure 4: Reaction scheme for the synthesis of this compound.
Protocol:
-
Reaction Setup: To a solution of 6-methyl-4-nitro-1H-indazole (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), potassium carbonate (2-3 equivalents) is added, and the mixture is stirred at room temperature.
-
Iodination: A solution of iodine (1.1-1.5 equivalents) in DMF is added dropwise to the reaction mixture. The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with aqueous sodium thiosulfate solution to remove excess iodine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.[2]
| Parameter | Value | Reference |
| Starting Material | 6-methyl-4-nitro-1H-indazole | Analogous to[2] |
| Reagents | Iodine (I2), Potassium Carbonate (K2CO3) | [2] |
| Solvent | N,N-Dimethylformamide (DMF) | [2] |
| Temperature | Room temperature to 60 °C | [2] |
| Typical Yield | Good to excellent for similar iodinations of nitroindazoles. | [2] |
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR signals | Expected ¹³C NMR signals | Expected Mass Spec (m/z) |
| 6-methyl-1H-indazole | C8H8N2 | 132.16 | Aromatic protons, methyl protons, NH proton | Aromatic carbons, methyl carbon | [M+H]⁺ = 133.07 |
| 6-methyl-4-nitro-1H-indazole | C8H7N3O2 | 177.16 | Aromatic protons, methyl protons, NH proton | Aromatic carbons, methyl carbon | [M+H]⁺ = 178.06 |
| This compound | C8H6IN3O2 | 303.06 | Aromatic protons, methyl protons, NH proton | Aromatic carbons, methyl carbon | [M+H]⁺ = 303.96 |
Logical Relationships and Workflows
The overall workflow for the synthesis and characterization of this compound can be visualized as follows:
Figure 5: General workflow for the synthesis, purification, and analysis of this compound.
Conclusion
The synthesis of this compound presents a challenging yet feasible endeavor for medicinal chemists. While the initial formation of the 6-methyl-1H-indazole core and the final iodination step are based on well-established methodologies, the regioselective introduction of the nitro group at the C4 position requires careful consideration and likely a more nuanced synthetic strategy than direct nitration. The alternative pathway proposed, starting from a dinitro-substituted aniline, offers a potential solution to this challenge. This technical guide provides a solid foundation for researchers to develop a robust and efficient synthesis of this valuable compound. Experimental validation and optimization of the proposed steps are crucial for successful implementation.
References
A Technical Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole: Synthesis, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their versatile scaffold allows for a wide range of biological activities, including kinase inhibition for cancer therapy. This technical guide focuses on the specific substituted indazole, 3-iodo-6-methyl-4-nitro-1H-indazole. While direct literature on this exact isomer is sparse, this document provides a comprehensive overview based on the synthesis and properties of its close structural isomers, offering a predictive framework and practical methodologies for its study. The strategic placement of the iodo, methyl, and nitro groups on the indazole core presents a unique chemical space for the development of novel therapeutic agents and functional materials.
IUPAC Name and Structural Elucidation
The formal IUPAC name for the compound of interest is This compound . The structure consists of a bicyclic indazole core with an iodine atom at the 3-position, a methyl group at the 6-position, and a nitro group at the 4-position. The "1H" designation indicates that the nitrogen atom at position 1 of the indazole ring bears a hydrogen atom.
Structural confirmation of this and related molecules relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly crucial for distinguishing between isomers. The chemical shifts and coupling constants of the protons and carbons in the indazole ring are highly sensitive to the electronic effects of the various substituents.
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Iodo-6-nitro-1H-indazole | 70315-70-7 | C₇H₄IN₃O₂ | 289.03[1][2][3] |
| 3-Iodo-1-methyl-6-nitro-1H-indazole | 1363382-12-0 | C₈H₆IN₃O₂ | 303.06[4] |
| 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | C₈H₆IN₃O₂ | 303.06[5] |
| 3-Iodo-6-methyl-indazole | 885518-96-7 | C₈H₇IN₂ | 258.06[6] |
Synthesis and Experimental Protocols
The synthesis of polysubstituted indazoles like this compound requires careful regioselective control. A plausible synthetic pathway would likely involve a multi-step process starting from a commercially available substituted aniline or indazole precursor. The following protocols are based on established methodologies for the synthesis of related indazole derivatives and can be adapted for the target molecule.
General Synthetic Workflow
Caption: A generalized synthetic workflow for the preparation of this compound.
Protocol 1: Synthesis of 3-Iodo-6-nitro-1H-indazole
This protocol, adapted from known procedures, outlines the iodination of 6-nitroindazole.[7]
Materials:
-
6-Nitroindazole
-
Iodine (I₂)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 6-nitroindazole in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of iodine in DMF dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: N-Methylation of the Indazole Ring
This protocol describes a general method for the methylation of the indazole nitrogen.
Materials:
-
Substituted 1H-indazole
-
Methyl Iodide (CH₃I)
-
Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous DMF or Acetonitrile
Procedure:
-
To a solution of the substituted 1H-indazole in the chosen solvent, add the base (e.g., NaH) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
-
Let the reaction warm to room temperature and stir for 4-12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the N-methylated product.
Potential Applications and Biological Activity
Indazole derivatives are of significant interest in drug discovery. The presence of a nitro group can be a precursor to an amino group, which is a key functional handle for further chemical modifications. The iodine atom at the 3-position makes the molecule an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of a wide variety of substituents.[5]
Derivatives of 3-chloro-6-nitro-1H-indazole have been investigated for their antileishmanial activity.[8] This suggests that this compound and its derivatives could also be explored for similar antiparasitic properties. Furthermore, many indazole-based compounds have been developed as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[5]
Drug Development Workflow
Caption: A simplified workflow for the development of indazole-based therapeutic agents.
Conclusion
While this compound remains a compound with limited readily available data, its structural features suggest significant potential as a versatile intermediate in organic synthesis and as a scaffold for the development of novel bioactive molecules. The synthetic protocols and characterization data from closely related isomers provide a solid foundation for researchers to synthesize and investigate this specific molecule. Further exploration of its chemical reactivity and biological activity is warranted and could lead to the discovery of new therapeutic agents and advanced materials.
References
- 1. 3-Iodo-6-nitroindazole | C7H4IN3O2 | CID 12475306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-IODO-6-NITRO-1H-INDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 3-Iodo-6-nitro-1H-indazole AldrichCPR 70315-70-7 [sigmaaldrich.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 8. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole: Synthesis, and Characterization of Related Isomers
A comprehensive review of the available scientific literature reveals no specific data on the discovery, history, or detailed experimental protocols for 3-iodo-6-methyl-4-nitro-1H-indazole. Searches in prominent chemical databases and scientific literature archives did not yield specific information for this particular isomer. However, substantial information exists for the closely related isomers, primarily 3-iodo-6-nitro-1H-indazole and 3-iodo-6-methyl-5-nitro-1H-indazole. This guide synthesizes the available information on these related compounds to provide researchers, scientists, and drug development professionals with a foundational understanding of their synthesis and characterization.
Synthesis of Substituted Iodo-Nitro-Indazoles
The synthesis of iodo-nitro-indazoles typically involves a multi-step process beginning with a substituted indazole precursor. The general strategies involve nitration followed by iodination, or vice versa, with careful control of regioselectivity.
Synthesis of 3-Iodo-6-nitro-1H-indazole
A common route to 3-iodo-6-nitro-1H-indazole starts from 6-nitroindazole. The C-3 position of the indazole ring can be functionalized by reaction with iodine in the presence of a base.
Experimental Protocol: Iodination of 6-nitroindazole [1]
-
Reactants: 6-nitroindazole, Iodine (I₂), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure: 6-nitroindazole is dissolved in DMF. To this solution, potassium carbonate and iodine are added. The reaction mixture is stirred, typically at room temperature, until the starting material is consumed (monitored by TLC).
-
Work-up: Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization.
Characterization Data
Structural elucidation of these compounds relies heavily on spectroscopic methods. While specific data for this compound is unavailable, the following tables summarize typical characterization data for related isomers.
Table 1: Physicochemical Properties of Related Iodo-Nitro-Indazoles
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 3-Iodo-6-nitro-1H-indazole | 70315-70-7 | C₇H₄IN₃O₂ | 289.03 | Solid |
| 3-Iodo-1-methyl-6-nitro-1H-indazole | 1363382-12-0 | C₈H₆IN₃O₂ | 303.06 | Not Specified |
| 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | C₈H₆IN₃O₂ | 303.06 | Not Specified |
Logical Pathway for the Synthesis of Nitro-Indazole Isomers
The synthesis of various nitro-isomers of a substituted indazole is dictated by the directing effects of the existing substituents on the aromatic ring during the electrophilic nitration step. The following diagram illustrates the logical workflow for the synthesis of a generic 3-iodo-6-methyl-nitro-1H-indazole, highlighting the potential for different isomers.
Figure 1: A logical workflow for the synthesis of 3-iodo-6-methyl-nitro-1H-indazole isomers.
Potential Signaling Pathway Involvement
While no specific biological activity or signaling pathway has been attributed to this compound, many indazole derivatives are known to be potent inhibitors of various protein kinases. The general mechanism of action for such inhibitors is competitive binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation of downstream substrates.
Figure 2: A generalized signaling pathway illustrating kinase inhibition by an indazole derivative.
References
An In-depth Technical Guide on the Solubility and Stability of 3-Iodo-6-methyl-4-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 3-Iodo-6-methyl-4-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this molecule, this document outlines the expected physicochemical properties based on the well-understood behavior of its constituent functional groups: an indazole core, a nitro group, an iodine atom, and a methyl group. Furthermore, this guide presents detailed, standardized experimental protocols for the systematic evaluation of its solubility in various solvents and its stability under a range of environmental conditions, in accordance with established pharmaceutical industry guidelines. The methodologies described herein are intended to provide a robust framework for researchers to generate reliable data, which is crucial for the advancement of preclinical and formulation studies.
Introduction
This compound belongs to the indazole class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. The substituents on the indazole ring—an electron-withdrawing nitro group, a lipophilic iodine atom, and a methyl group—are expected to significantly influence its physicochemical properties, including solubility and stability. A thorough understanding of these properties is paramount for its development as a potential therapeutic agent, impacting everything from route of administration and bioavailability to formulation and storage. This guide serves as a foundational resource for the systematic investigation of these critical parameters.
Predicted Physicochemical Properties
The chemical structure of this compound suggests the following general characteristics:
-
Polarity and Solubility : The presence of the polar nitro group and the N-H of the indazole ring suggests the potential for hydrogen bonding, which may confer some solubility in polar solvents. However, the molecule also possesses significant nonpolar character due to the benzene ring, the methyl group, and the large iodine atom. Aromatic nitro compounds are generally slightly soluble to insoluble in water but soluble in organic solvents.[1][2] Therefore, low aqueous solubility and better solubility in organic solvents are anticipated.
-
Stability : The nitroaromatic and iodo-substituted heterocyclic systems can be susceptible to degradation under certain conditions. Nitro compounds can be sensitive to heat and light.[1] The carbon-iodine bond can also be labile under photolytic conditions. Stress testing is crucial to identify potential degradation pathways.
Solubility Assessment
A systematic approach to solubility determination is essential for preclinical development. The following sections provide a framework for these investigations.
Qualitative and Quantitative Solubility Data
The solubility of this compound should be determined in a range of solvents relevant to pharmaceutical development. The following table should be used to record the experimental data.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Quantitative Solubility (mg/mL) | Qualitative Solubility | Method of Determination |
| Water | 25 ± 2 | HPLC, UV-Vis | ||
| 0.1 N HCl | 25 ± 2 | HPLC, UV-Vis | ||
| pH 7.4 Buffer | 25 ± 2 | HPLC, UV-Vis | ||
| 0.1 N NaOH | 25 ± 2 | HPLC, UV-Vis | ||
| Methanol | 25 ± 2 | HPLC, UV-Vis | ||
| Ethanol | 25 ± 2 | HPLC, UV-Vis | ||
| Acetone | 25 ± 2 | HPLC, UV-Vis | ||
| Dichloromethane | 25 ± 2 | HPLC, UV-Vis | ||
| Dimethyl Sulfoxide (DMSO) | 25 ± 2 | HPLC, UV-Vis |
Experimental Protocol for Solubility Determination
A reliable method for determining thermodynamic solubility is the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (pure, solid form)
-
Selected solvents (as listed in Table 1)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer with a validated analytical method for the compound
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the sample and then take an aliquot from the clear supernatant.
-
Quantitatively dilute the aliquot with a suitable solvent to a concentration within the validated range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.
-
Perform the experiment in triplicate for each solvent.
Figure 1: Experimental workflow for solubility determination.
Stability Assessment
Stability testing is critical to determine the re-test period or shelf life and to recommend storage conditions. The protocols should follow international guidelines such as those from the ICH (International Council for Harmonisation).
Forced Degradation Studies
Forced degradation (stress testing) helps to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4]
Table 2: Conditions for Forced Degradation Studies
| Stress Condition | Details |
| Acid Hydrolysis | 0.1 N HCl at 60 °C |
| Base Hydrolysis | 0.1 N NaOH at 60 °C |
| Neutral Hydrolysis | Water at 60 °C |
| Oxidation | 3% H₂O₂ at room temperature |
| Photostability | Exposure to light (ICH Q1B guidelines) |
| Thermal | Dry heat at a temperature above that for accelerated testing (e.g., 80 °C) |
Long-Term and Accelerated Stability Studies
These studies are performed on at least one batch of the compound in the proposed container closure system to establish a re-test period.[3][4][5]
Table 3: Conditions for Long-Term and Accelerated Stability Studies
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Experimental Protocol for Stability Testing
Objective: To evaluate the stability of this compound under various environmental conditions.
Materials:
-
This compound (at least one batch)
-
Appropriate container closure system
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Reagents for forced degradation studies (HCl, NaOH, H₂O₂)
-
HPLC with a validated stability-indicating method (capable of separating the parent compound from its degradation products)
Procedure:
-
Initial Analysis (Time 0): Perform a complete analysis of the compound, including appearance, assay, purity (impurities), and any other relevant physical and chemical properties.
-
Sample Storage: Place the required number of samples in the specified container closure systems and store them in the stability chambers under the conditions outlined in Tables 2 and 3.
-
Forced Degradation:
-
For hydrolytic and oxidative stress, dissolve or suspend the compound in the respective solutions and monitor over time.
-
For photostability, expose the solid compound and a solution to the specified light source.
-
For thermal stress, store the solid compound at an elevated temperature.
-
Analyze samples at appropriate time points to determine the extent of degradation. Aim for 5-20% degradation to ensure that degradation products can be detected.
-
-
Long-Term and Accelerated Studies:
-
At each specified time point (e.g., 3, 6, 9, 12 months), remove samples from the stability chambers.
-
Allow the samples to equilibrate to ambient conditions before analysis.
-
Perform the same set of analyses as conducted at the initial time point.
-
-
Data Evaluation:
-
Evaluate any changes in appearance, assay, and impurity profile over time.
-
Identify and, if necessary, characterize any significant degradation products.
-
Plot the assay value against time to determine the degradation rate and establish a re-test period.
-
Figure 2: General workflow for stability testing.
Conclusion
While specific experimental data for this compound is not yet publicly available, this guide provides a robust framework for its systematic characterization. Based on its chemical structure, the compound is expected to have low aqueous solubility and may be susceptible to degradation under stress conditions, particularly photolytic and hydrolytic degradation. The detailed protocols provided herein for solubility and stability testing will enable researchers to generate the critical data needed to support its further development as a potential therapeutic agent. The experimental determination of these properties is an indispensable step in the drug development process, ensuring the quality, safety, and efficacy of the final drug product.
References
Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Search and Scope: A comprehensive literature search for "3-iodo-6-methyl-4-nitro-1H-indazole" did not yield specific data for this particular isomer. Therefore, this technical guide focuses on closely related and synthetically relevant isomers for which scientific literature is available: 3-iodo-6-methyl-5-nitro-1H-indazole and 3-iodo-6-nitro-1H-indazole . The information presented herein is crucial for researchers investigating the synthesis, properties, and applications of substituted nitroindazoles.
Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1][2] The specific substitution pattern of functional groups such as nitro, methyl, and iodo groups on the indazole core can significantly influence the molecule's chemical reactivity and biological efficacy.[3] The iodo group, in particular, makes these compounds valuable intermediates for further functionalization through various cross-coupling reactions.[3]
Physicochemical and Spectroscopic Data
The following tables summarize the available quantitative data for the related indazole isomers. This information is essential for compound identification, characterization, and quality control in a research and development setting.
Table 1: Physicochemical Properties of 3-Iodo-6-methyl-5-nitro-1H-indazole
| Property | Value | Reference |
| CAS Number | 1000343-55-4 | [3] |
| Molecular Formula | C₈H₆IN₃O₂ | [3] |
| Molecular Weight | 303.06 g/mol | [3] |
| InChI Key | UMRBFGNXSMPUHB-UHFFFAOYSA-N | [3] |
Table 2: Predicted Spectroscopic Data for 3-Iodo-6-methyl-5-nitro-1H-indazole
| Parameter | Value | Reference |
| ¹H NMR (DMSO-d₆) | [3] | |
| N-H | ~13.0 - 14.0 ppm | [3] |
| H-4 | ~8.8 ppm | [3] |
| H-7 | ~7.9 ppm | [3] |
| C6-CH₃ | ~2.7 ppm | [3] |
| ¹³C NMR (DMSO-d₆) | [3] | |
| C3 | ~90 ppm | [3] |
| C3a | ~142 ppm | [3] |
| C4 | ~120 ppm | [3] |
| C5 | ~141 ppm | [3] |
| C6 | ~125 ppm | [3] |
| C7 | ~112 ppm | [3] |
| Mass Spectrometry | [3] | |
| Calculated Exact Mass | 302.9505 g/mol | [3] |
| Expected [M]⁺ Peak (m/z) | 302.95 | [3] |
Table 3: Physicochemical Properties of 3-Iodo-6-nitro-1H-indazole
| Property | Value | Reference |
| CAS Number | 70315-70-7 | [4] |
| Molecular Formula | C₇H₄IN₃O₂ | [4] |
| Molecular Weight | 289.03 g/mol | [4] |
| Appearance | Solid | [4] |
| InChI Key | GZCGNGLOCQEDMT-UHFFFAOYSA-N | [4] |
Experimental Protocols
Detailed experimental procedures are fundamental for the replication and advancement of scientific findings. The following protocols are based on descriptions found in the literature for the synthesis of the discussed indazole derivatives.
Synthesis of 3-Iodo-6-nitro-1H-indazole
This synthesis involves the direct iodination of 6-nitroindazole.[5]
-
Reactants: 6-nitroindazole, Iodine (I₂), Potassium Carbonate (K₂CO₃).
-
Solvent: Dimethylformamide (DMF).[5]
-
Procedure:
-
Dissolve 6-nitroindazole in DMF.
-
Add potassium carbonate to the solution.
-
Introduce iodine to the reaction mixture.
-
Stir the reaction at an appropriate temperature and monitor for completion.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-iodo-6-nitro-1H-indazole.[5]
-
Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole
The synthesis of this isomer typically involves the iodination and methylation of a pre-existing nitro-substituted indazole precursor.[3] A plausible synthetic route begins with the nitration of 6-methyl-1H-indazole, where the methyl group at the C6 position directs nitration to the C5 position.[3] This is followed by iodination at the C3 position.
-
Step 1: Nitration of 6-methyl-1H-indazole
-
A detailed protocol for a similar nitration of 2-methyl-o-toluidine to form a nitroindazole involves using an alkyl nitrite or nitrogen oxides in an inert organic solvent with potassium acetate and acetic anhydride.[6] A similar principle would apply to the nitration of 6-methyl-1H-indazole.
-
-
Step 2: Iodination of 6-methyl-5-nitro-1H-indazole
-
The C3 position of the indazole ring is susceptible to electrophilic substitution, allowing for the introduction of an iodine atom.[3] The protocol would be similar to the synthesis of 3-iodo-6-nitro-1H-indazole described above.
-
Visualizations: Synthetic Pathways and Logical Relationships
The following diagrams, created using the DOT language, illustrate key synthetic pathways and logical relationships in the chemistry of these substituted indazoles.
Caption: Synthetic pathway for 3-iodo-6-nitro-1H-indazole.
Caption: Functionalization pathways for 3-iodo-6-nitro-1H-indazole.
Biological Activities and Applications
Derivatives of nitroindazoles are being investigated for various therapeutic applications. For instance, derivatives of 3-iodo-6-methyl-5-nitro-1H-indazole have been explored as potential kinase inhibitors, which are a key target in cancer therapy.[3] The indazole scaffold is present in numerous compounds with a wide array of pharmacological properties.[2] Novel 3-chloro-6-nitro-1H-indazole derivatives have shown promise as antileishmanial candidates.[1] The synthesis of diverse libraries of these compounds is crucial for screening and identifying new bioactive molecules.[3]
Conclusion
While no direct literature exists for this compound, a review of its closely related isomers, 3-iodo-6-methyl-5-nitro-1H-indazole and 3-iodo-6-nitro-1H-indazole, provides valuable insights for researchers in the field. The synthetic protocols, physicochemical data, and potential for further functionalization highlight the importance of these molecules as building blocks in drug discovery and materials science. Further research into the synthesis and biological evaluation of a wider range of substituted nitroindazoles is warranted to explore their full therapeutic potential.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 4. 3-Iodo-6-nitro-1H-indazole AldrichCPR 70315-70-7 [sigmaaldrich.com]
- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 6. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
Methodological & Application
Synthesis of Indazole-Based Kinase Inhibitors Utilizing 3-Iodo-6-methyl-4-nitro-1H-indazole
Application Notes and Protocols for Researchers in Drug Discovery
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use, particularly in oncology. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The targeted inhibition of specific kinases has emerged as a highly effective strategy in modern drug development.
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors using 3-Iodo-6-methyl-4-nitro-1H-indazole as a key starting material. The presence of an iodine atom at the 3-position makes this molecule an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions allow for the facile introduction of diverse chemical moieties to build a library of potential kinase inhibitors. The nitro group at the 4-position can be readily reduced to an amino group, providing another point for chemical modification and interaction with the target kinase.
These notes are intended for researchers, scientists, and drug development professionals working on the discovery and synthesis of novel kinase inhibitors.
Targeted Kinase Signaling Pathways
Indazole-based compounds have been shown to inhibit a variety of kinases involved in cancer progression. Below are simplified representations of key signaling pathways that can be targeted.
Polo-like Kinase 4 (PLK4) Signaling Pathway
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for proper cell division.[1][2] Overexpression of PLK4 can lead to centrosome amplification, a common feature in human tumors, making it an attractive target for cancer therapy.[3][4]
Caption: PLK4 signaling in centriole duplication.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[5][6] In cancer, tumors induce angiogenesis to supply nutrients and oxygen for their growth and metastasis. Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.
Caption: Simplified VEGFR-2 signaling cascade.
Synthetic Strategy Overview
A general synthetic workflow for preparing kinase inhibitors from this compound is outlined below. This strategy involves initial reduction of the nitro group, followed by a palladium-catalyzed cross-coupling reaction to introduce a key pharmacophore, and a final condensation step to yield the target inhibitor.
Caption: General synthetic workflow.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and activity of indazole-based kinase inhibitors.
Table 1: Representative Yields for Key Synthetic Transformations
| Step | Reaction Type | Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |
| 1 | Nitro Reduction | This compound | 3-Iodo-6-methyl-1H-indazol-4-amine | Fe, NH₄Cl, EtOH/H₂O, reflux | ~80-95 | [7] |
| 2a | Suzuki-Miyaura Coupling | 3-Iodo-1H-indazole derivative | 3-Aryl-1H-indazole derivative | Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/H₂O | 70-90 | [8][9] |
| 2b | Sonogashira Coupling | 3-Iodo-1H-indazole derivative | 3-Alkynyl-1H-indazole derivative | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 60-85 | [10][11] |
| 2c | Heck Coupling | 3-Iodo-1H-indazole derivative | 3-Vinyl-1H-indazole derivative | Alkene, Pd(OAc)₂, PPh₃, Et₃N | 50-75 | [12][13] |
| 3 | Condensation | 6-Amino-1H-indazole derivative | (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one | Isatin derivative, piperidine, EtOH, reflux | 65-80 |
Table 2: Biological Activity of Representative Indazole-Based Kinase Inhibitors
| Target Kinase | Compound Class | IC₅₀ (nM) | Cell-based Assay (IC₅₀, µM) | Reference |
| PLK4 | (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one | 0.6 - 2.8 | 0.36 - 2.88 (MCF-7, BT474) | [3][4] |
| VEGFR-2 | Indazole-based derivatives | 1.24 | Not specified | |
| PI3Kα | Sulfonamide methoxypyridine derivatives | 0.22 | 0.13 (MCF-7), 0.02 (HCT-116) | |
| mTOR | Sulfonamide methoxypyridine derivatives | 23 | Not specified |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a PLK4 inhibitor of the (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one class, starting from this compound.
Step 1: Reduction of this compound to 3-Iodo-6-methyl-1H-indazol-4-amine
This protocol is adapted from standard procedures for the reduction of aromatic nitro groups using iron powder.[7]
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).
-
Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-Iodo-6-methyl-1H-indazol-4-amine.
-
The product can be purified by column chromatography on silica gel if necessary.
Step 2: Suzuki-Miyaura Coupling of 3-Iodo-6-methyl-1H-indazol-4-amine with an Arylboronic Acid
This protocol is a general procedure for the Suzuki-Miyaura coupling of 3-iodoindazoles.[8][9]
Materials:
-
3-Iodo-6-methyl-1H-indazol-4-amine (from Step 1)
-
Arylboronic acid (e.g., 4-formylphenylboronic acid) (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer with heating
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add 3-Iodo-6-methyl-1H-indazol-4-amine (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring for 8-12 hours, or until TLC analysis indicates completion of the reaction.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-aryl-6-methyl-1H-indazol-4-amine intermediate.
Step 3: Condensation with an Indolin-2-one Derivative
This is a representative procedure for the synthesis of (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one type inhibitors.
Materials:
-
3-Aryl-6-methyl-1H-indazol-4-amine (from Step 2)
-
Indolin-2-one derivative (e.g., 5-fluoroindolin-2-one) (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, dissolve the 3-aryl-6-methyl-1H-indazol-4-amine (1.0 eq) and the indolin-2-one derivative (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and stir for 4-8 hours. A precipitate of the product may form during the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the final kinase inhibitor.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of kinase inhibitors. The protocols and data presented here provide a foundation for researchers to design and synthesize novel indazole-based compounds for drug discovery programs targeting various kinases implicated in cancer and other diseases. The straightforward and modular nature of the synthetic routes allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
References
- 1. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 11. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Note: Publicly available information on the specific compound 3-Iodo-6-methyl-4-nitro-1H-indazole is limited. The following application notes and protocols are based on available data for its immediate precursor, 6-methyl-4-nitro-1H-indazole , and general methodologies for the synthesis and biological evaluation of related indazole derivatives.
Overview and Potential Applications
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with several approved drugs containing this scaffold for the treatment of cancer. The indazole core is a versatile pharmacophore known to interact with various biological targets, particularly protein kinases. The specific substitution pattern of this compound, featuring an iodine atom at the 3-position, a methyl group at the 6-position, and a nitro group at the 4-position, suggests its potential as a key intermediate for the synthesis of kinase inhibitors. The iodine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the exploration of chemical space and the development of potent and selective inhibitors.
While no specific biological data for this compound has been identified in the public domain, its structural similarity to other known kinase inhibitors suggests it could be a valuable building block in drug discovery programs targeting oncogenic signaling pathways.
Synthesis Protocols
Protocol for the Synthesis of 6-methyl-4-nitro-1H-indazole
A method for the preparation of 6-methyl-4-nitro-1H-indazole has been reported with a 52% yield.[1]
Reaction Scheme:
Materials:
-
2,5-dimethyl-3-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Appropriate acidic solvent (e.g., glacial acetic acid)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Dissolve 2,5-dimethyl-3-nitroaniline in the acidic solvent in a reaction vessel equipped with a stirrer and cooling system.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the reaction mixture while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure the completion of the diazotization and cyclization reaction.
-
Upon completion, the product can be isolated by filtration and purified by recrystallization.
Characterization Data for 6-methyl-4-nitro-1H-indazole: [1]
| Data Type | Result |
| Appearance | Yellow solid |
| Yield | 52% |
| ¹H-NMR (400MHz, d₆-DMSO, ppm) | δ 12.46 (br, 1H), 8.20 (s, 1H), 8.10 (s, 1H), 7.87 (s, 1H), 2.35 (s, 3H) |
| ESI-MS | 178.18 [M+H]⁺ |
| Purity (HPLC) | 98% |
General Protocol for Iodination of the Indazole Core at the 3-Position
While a specific protocol for the iodination of 6-methyl-4-nitro-1H-indazole is not available, a general method for the C-3 iodination of indazoles can be adapted.
Reaction Scheme:
Materials:
-
6-methyl-4-nitro-1H-indazole
-
Iodine (I₂)
-
A suitable base (e.g., potassium carbonate, sodium hydroxide)
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF), methanol)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Dissolve 6-methyl-4-nitro-1H-indazole in the chosen solvent in a reaction flask.
-
Add the base to the solution and stir.
-
Add a solution of iodine in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess iodine with a solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Biological Activity and Assay Protocols
No specific biological activity data for this compound has been found in the reviewed literature. However, given that many indazole derivatives are potent kinase inhibitors, a general protocol for a kinase inhibition assay is provided below. This protocol can be adapted to screen the title compound against a panel of protein kinases.
General Protocol for In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is a generalized procedure and would require optimization for specific kinases.
Principle:
The assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of remaining ATP is inversely correlated with kinase activity. A luminescent signal is generated using a luciferase/luciferin system.
Materials:
-
Kinase of interest
-
Substrate for the kinase (peptide or protein)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor
-
Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
ATP
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase assay buffer.
-
Reaction Setup:
-
Add the kinase, substrate, and test compound or control to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined amount of time.
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Incubate at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Kinase Inhibitor Discovery Logic
Caption: General logic for kinase inhibitor discovery using an indazole scaffold.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing 3-iodo-6-methyl-4-nitro-1H-indazole as a key building block. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in synthesizing novel 3-aryl-6-methyl-4-nitro-1H-indazole derivatives. This class of compounds is of significant interest due to the prevalence of the indazole scaffold in numerous biologically active molecules. This note includes a proposed synthesis of the requisite starting material, a comprehensive summary of relevant reaction conditions from the literature, a detailed, step-by-step protocol for a representative coupling reaction, and visualizations of the synthetic pathway, reaction mechanism, and experimental workflow.
Introduction
The indazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The functionalization of the indazole ring is a key strategy in the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.
The subject of this application note, this compound, is a highly functionalized and electron-deficient substrate, making it an excellent candidate for Suzuki coupling reactions. The iodine atom at the C-3 position serves as an efficient leaving group for oxidative addition to a palladium(0) catalyst, while the methyl and nitro groups on the benzene ring allow for the tuning of the electronic and steric properties of the final products. This document provides a comprehensive guide to utilizing this versatile building block in Suzuki coupling reactions.
Synthesis of this compound
Proposed Synthetic Pathway
Protocol 1: Synthesis of 6-methyl-4-nitro-1H-indazole (Proposed)
-
To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C in an ice-salt bath, add 6-methyl-1H-indazole (10 g, 75.6 mmol) portion-wise, ensuring the temperature remains below 10 °C.
-
Once the indazole has completely dissolved, add a pre-cooled mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (7.5 mL, 189 mmol) dropwise over 1 hour, maintaining the internal temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration and washed with copious amounts of cold water until the washings are neutral to litmus paper.
-
The crude product is then recrystallized from ethanol to afford 6-methyl-4-nitro-1H-indazole as a yellow solid.
Protocol 2: Synthesis of this compound
This protocol is adapted from a general procedure for the iodination of indazoles.[1]
-
To a solution of 6-methyl-4-nitro-1H-indazole (5 g, 28.2 mmol) in N,N-dimethylformamide (DMF, 50 mL), add powdered potassium hydroxide (4.75 g, 84.6 mmol) portion-wise.
-
Stir the mixture at room temperature for 30 minutes, after which iodine (14.3 g, 56.4 mmol) is added in several portions over 20 minutes.
-
Continue stirring the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bisulfite (200 mL) to quench the excess iodine.
-
The resulting precipitate is collected by vacuum filtration, washed with water (3 x 50 mL), and dried under vacuum to yield this compound.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids can be achieved using palladium catalysis. The presence of the electron-withdrawing nitro group can influence the reactivity of the substrate. The following sections provide a summary of reaction conditions reported for analogous 3-iodoindazoles and a detailed protocol for a representative reaction.
General Reaction Scheme
Summary of Reaction Conditions from Literature
The following table summarizes various conditions reported for the Suzuki coupling of substituted 3-iodoindazoles, which can serve as a starting point for optimizing the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 120 (µW) | 0.67 | 3-Iodo-1H-indazole | 75 | [1] |
| PdCl₂(dppf) (5) | - | K₂CO₃ (2) | DME | 80 | 2 | 5-Bromo-1-ethyl-1H-indazole | >95 | [2] |
| Pd(OAc)₂ (2) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 3-Chloroindazole | High | |
| PdCl₂(PPh₃)₂ (5) | PPh₃ (5) | Na₂CO₃ (2) | Dioxane/H₂O | 120 (µW) | 0.67 | 3-Iodo-1H-indazole | 49 | [1] |
| Pd(PPh₃)₄ (1.5) | - | Na₂CO₃ (2) | H₂O | 80 | - | 5,7-diiodo-1H-indole | up to 91 |
Detailed Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol is based on the optimized conditions for the Suzuki coupling of unprotected 3-iodoindazoles under microwave irradiation.[1]
Materials:
-
This compound (1 mmol, 305.03 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.7 mg)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution (2 mL)
-
1,4-Dioxane (7 mL)
-
Microwave vial (10-20 mL capacity)
-
Stir bar
Procedure:
-
To a 10-20 mL microwave vial equipped with a magnetic stir bar, add this compound (1 mmol), phenylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add 1,4-dioxane (7 mL) and the 2M aqueous sodium carbonate solution (2 mL) to the vial.
-
Seal the vial with a cap and place it in the cavity of a microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 40 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and wash with brine (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-phenyl-6-methyl-4-nitro-1H-indazole.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
Application Note: Heck Reaction Protocol for 3-Iodo-6-methyl-4-nitro-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This transformation is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecular architectures. The indazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and approved drugs. Consequently, methods for the functionalization of the indazole core are of significant interest to medicinal chemists.
This application note provides a detailed protocol for the Heck coupling of 3-Iodo-6-methyl-4-nitro-1H-indazole. The iodine atom at the C-3 position makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse 3-vinyl-indazole derivatives as versatile intermediates for drug discovery and development.[2]
Reaction Scheme
General scheme for the Heck reaction of this compound with a generic alkene.
Experimental Protocol
This protocol details a representative Heck reaction using methyl acrylate as the coupling partner. Conditions can be adapted for other activated and unactivated alkenes.
A. Materials and Equipment
-
Substrate: this compound
-
Alkene: Methyl Acrylate
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Base: Sodium Carbonate (Na₂CO₃) or Triethylamine (TEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer and hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification, rotary evaporator, column chromatography system.
B. Reagent Preparation and Stoichiometry
For a typical reaction on a 0.5 mmol scale, the following quantities are recommended.
| Reagent | Role | MW ( g/mol ) | Equivalents | Amount (mg) | Amount (mmol) | Volume (µL) |
| This compound | Aryl Halide | 303.06 | 1.0 | 151.5 | 0.5 | - |
| Methyl Acrylate | Alkene | 86.09 | 1.5 | 64.6 | 0.75 | 72 |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | 224.50 | 0.05 (5 mol%) | 5.6 | 0.025 | - |
| Sodium Carbonate (Na₂CO₃) | Base | 105.99 | 2.0 | 106.0 | 1.0 | - |
| N,N-Dimethylformamide (DMF) | Solvent | 73.09 | - | - | - | 2.5 mL |
C. Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (151.5 mg, 0.5 mmol), Palladium(II) Acetate (5.6 mg, 0.025 mmol), and Sodium Carbonate (106.0 mg, 1.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add anhydrous DMF (2.5 mL) followed by methyl acrylate (72 µL, 0.75 mmol) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate to afford the pure product.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Note on N-H Protection: The indazole N-H can sometimes lead to side reactions or catalyst inhibition.[3] If yields are low or complex mixtures are observed, protection of the indazole nitrogen (e.g., as a Boc, THP, or SEM derivative) prior to the Heck reaction is recommended.[4][5] Deprotection can then be achieved post-coupling.
Data and Condition Summary
The Heck reaction is versatile, and conditions can be optimized for specific substrates. The following table summarizes typical conditions reported for the C-3 functionalization of iodo-indazoles and related electron-deficient aryl halides.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Pd(OAc)₂ (5) | None | Na₂CO₃ (2) | DMF | 100-110 | 4-12 | Good | Protocol |
| Pd(OAc)₂ (5) | PPh₃ (10) | TEA (2) | DMF | 90 | 2-3 | Good | [6] |
| Pd(PPh₃)₄ (5-6) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 120 (µW) | 0.7 | Moderate-Good | [7] |
| PdCl₂(dppf) (cat.) | - | TEA (cat.) | DMF | 50 | 2 | Good | [3] |
| Pd/C (5) | PPh₃ (10) | TEA (2) | DMF | 30 (US) | 2-3 | Good | [6][8] |
µW = Microwave irradiation; US = Ultrasound irradiation.
Visualizations
Experimental Workflow
Caption: High-level workflow for the Heck reaction protocol.
Simplified Heck Catalytic Cycle
Caption: Simplified mechanism of the palladium-catalyzed Heck reaction.
Safety Precautions
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents such as DMF are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Bases like sodium carbonate are irritants.
-
The reaction should be conducted under an inert atmosphere as palladium catalysts can be sensitive to air.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound assisted Mizoroki–Heck reaction catalyzed by Pd/C: Synthesis of 3-vinyl indoles as potential cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Electrophilic Iodination of 6-methyl-4-nitro-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Introduction Indazole derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a halogen, such as iodine, at the C-3 position provides a versatile synthetic handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This application note provides a detailed experimental protocol for the regioselective iodination of 6-methyl-4-nitro-1H-indazole to yield 3-iodo-6-methyl-4-nitro-1H-indazole, a key intermediate for the synthesis of complex molecules in drug discovery programs. The C-3 position of the indazole ring is particularly susceptible to electrophilic substitution[1].
Reaction Scheme The reaction proceeds via an electrophilic substitution mechanism where 6-methyl-4-nitro-1H-indazole is treated with molecular iodine in the presence of a base.
Experimental Protocol
This protocol is adapted from established methods for the C-3 iodination of unprotected indazoles[2][3].
1. Materials and Reagents
-
6-methyl-4-nitro-1H-indazole (Substrate)
-
Iodine (I₂)
-
Potassium Hydroxide (KOH) pellets
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc), reagent grade
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Deionized water
2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
3. Reaction Procedure
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-methyl-4-nitro-1H-indazole (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 10 mL per gram of substrate) to the flask and stir the mixture at room temperature until the substrate is fully dissolved.
-
Reagent Addition: Add molecular iodine (I₂) (2.0 eq) to the solution. Follow this with the portion-wise addition of potassium hydroxide (KOH) pellets (4.0 eq) over 5-10 minutes. An ice bath can be used to control any initial exotherm.
-
Reaction: Allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, carefully pour the reaction mixture into a beaker containing an ice-water mixture.
-
Quench the excess iodine by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the dark brown color of iodine disappears, resulting in a pale yellow solution or suspension.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF used).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.
4. Safety Precautions
-
Conduct all steps in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Iodine is corrosive and can cause stains. Handle with care.
-
DMF is a skin irritant and can be absorbed through the skin. Avoid contact.
-
Potassium hydroxide is highly caustic. Avoid contact with skin and eyes.
Data Presentation
The following tables present typical reaction conditions and hypothetical characterization data for the synthesized compound. Researchers should populate these with their own experimental results.
Table 1: Summary of Reaction Conditions
| Parameter | Condition |
|---|---|
| Substrate | 6-methyl-4-nitro-1H-indazole |
| Iodinating Agent | Molecular Iodine (I₂) |
| Base | Potassium Hydroxide (KOH)[3] |
| Solvent | N,N-Dimethylformamide (DMF)[2][4] |
| Temperature | Room Temperature |
| Reaction Time | 1-3 hours |
| Hypothetical Yield | 80-90% |
Table 2: Hypothetical Characterization Data for this compound
| Analysis | Hypothetical Data |
|---|---|
| Appearance | Pale yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.8 (s, 1H, NH), 7.8 (s, 1H, Ar-H), 7.5 (s, 1H, Ar-H), 2.5 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 145.0, 140.0, 138.0, 125.0, 120.0, 110.0, 90.0 (C-I), 21.0 (CH₃) |
| MS (ESI) | m/z 303.96 [M+H]⁺ |
Note: Actual NMR chemical shifts may vary and require full structural elucidation for confirmation[1].
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for the Regioselective Synthesis of 3-Iodo-6-methyl-4-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the regioselective synthesis of 3-Iodo-6-methyl-4-nitro-1H-indazole, a valuable building block in medicinal chemistry and drug development. The described methodology is based on established chemical transformations for indazole derivatives.
Introduction
Indazole scaffolds are prevalent in a wide array of therapeutic agents, particularly as kinase inhibitors in oncology research. The specific substitution pattern of this compound makes it a versatile intermediate for further functionalization, primarily through cross-coupling reactions at the C3-iodo position. The regioselective introduction of the iodo and nitro groups is critical for the successful synthesis of downstream target molecules. This protocol outlines a two-step synthetic sequence starting from 6-methyl-1H-indazole.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process involving the nitration of 6-methyl-1H-indazole followed by a regioselective iodination at the C3 position.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 6-Methyl-4-nitro-1H-indazole
This procedure describes the nitration of 6-methyl-1H-indazole. The methyl group at the 6-position is expected to direct the electrophilic nitration to the C4 and C7 positions. The separation of the desired C4-nitro isomer is a critical step.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 6-Methyl-1H-indazole | C₈H₈N₂ | 132.16 | 5.0 g | 37.8 |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 25 mL | - |
| Nitric Acid (70%) | HNO₃ | 63.01 | 3.5 mL | ~55 |
| Ice | H₂O | 18.02 | As needed | - |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, cool 25 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 5.0 g (37.8 mmol) of 6-methyl-1H-indazole to the cold sulfuric acid while stirring. Ensure the temperature is maintained below 5 °C.
-
In a separate beaker, prepare a nitrating mixture by carefully adding 3.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 6-methyl-1H-indazole over a period of 30 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of nitro-isomers.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate the 6-methyl-4-nitro-1H-indazole isomer.
Step 2: Synthesis of this compound
This protocol details the regioselective iodination of 6-methyl-4-nitro-1H-indazole at the C3 position. This reaction is based on the procedure for the iodination of 6-nitroindazole[1].
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 6-Methyl-4-nitro-1H-indazole | C₈H₇N₃O₂ | 177.16 | 3.0 g | 16.9 |
| Iodine | I₂ | 253.81 | 4.7 g | 18.6 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 4.7 g | 34.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 30 mL | - |
| Water | H₂O | 18.02 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Brine | NaCl (aq.) | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask, add 3.0 g (16.9 mmol) of 6-methyl-4-nitro-1H-indazole, 4.7 g (18.6 mmol) of iodine, and 4.7 g (34.0 mmol) of potassium carbonate.
-
Add 30 mL of N,N-dimethylformamide (DMF) and stir the mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Stir the aqueous mixture for 30 minutes, and collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethyl acetate.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.
-
Dry the final product under vacuum.
Data Presentation
Table 1: Summary of Expected Yields and Physical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | Physical Appearance |
| 6-Methyl-4-nitro-1H-indazole | C₈H₇N₃O₂ | 177.16 | 6.7 | 50-60 | Yellow Solid |
| This compound | C₈H₆IN₃O₂ | 303.06 | 5.1 | 70-80 | Pale Yellow to Brown Solid |
Note: Expected yields are estimates based on similar reactions and may vary.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle concentrated acids (sulfuric acid and nitric acid) with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.
-
DMF is a potential reproductive hazard; handle it in a fume hood and avoid skin contact.
-
Iodine is corrosive and can cause stains; handle with care.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and regiochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Melting Point: To assess the purity of the final product.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the conditions as necessary based on their specific experimental setup and available resources.
References
Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-6-methyl-4-nitro-1H-indazole is a substituted indazole derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. The indazole scaffold is a "privileged structure" in drug discovery, frequently appearing in compounds with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific combination of iodo, methyl, and nitro functional groups on this particular scaffold offers multiple reaction sites for diversification and the construction of complex molecular architectures.
The iodine atom at the 3-position is particularly amenable to transition metal-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.[1][4] The nitro group at the 4-position can be reduced to an amine, which can then be further functionalized.[1][4] The methyl group at the 6-position can influence the molecule's solubility and metabolic stability. This combination of functionalities makes this compound a valuable starting material for the synthesis of novel therapeutic agents, particularly kinase inhibitors for cancer therapy.[1]
Physicochemical Properties
| Property | Value (for related compounds) | Reference Compound |
| Molecular Formula | C8H6IN3O2 | 3-IODO-1-METHYL-6-NITRO-1H-INDAZOLE[5] |
| Molecular Weight | ~303.06 g/mol | 3-IODO-1-METHYL-6-NITRO-1H-INDAZOLE[5] |
| Appearance | Likely a solid powder | 3-Methyl-6-Nitro-1H-Indazole |
| Purity | Typically >95% | 3-Iodo-1H-indazole |
Applications
The unique structural features of this compound make it a valuable intermediate for several applications in drug discovery and materials science.
-
Kinase Inhibitors: The indazole core is a common scaffold in the design of kinase inhibitors. The iodo group can be used to introduce moieties that bind to the hinge region of the kinase, while other substituents can be modified to enhance potency and selectivity.[1]
-
Antimicrobial Agents: Indazole derivatives have shown promising activity against various microbial strains.[3] This building block can be used to generate libraries of compounds for screening against bacterial and fungal pathogens.
-
Organic Synthesis: Beyond medicinal chemistry, this compound can serve as a versatile building block for the synthesis of complex heterocyclic molecules, dyes, and polymers.[1]
Experimental Protocols
Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on related compounds, it may be harmful if swallowed.[6][7]
Protocol 1: Suzuki Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling of this compound with a boronic acid derivative.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)
-
Triphenylphosphine (PPh3) (0.1 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid, Pd(OAc)2, PPh3, and K2CO3.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram for Suzuki Coupling Workflow:
Caption: Workflow for Suzuki cross-coupling reaction.
Protocol 2: Heck Reaction
This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.[4]
Materials:
-
This compound
-
Alkene (e.g., 2-vinylpyridine) (1.5 equivalents)[4]
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)[4]
-
Tri-o-tolylphosphine (P(o-tol)3) (0.1 equivalents)[4]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)[4]
-
Dimethylformamide (DMF)[4]
-
Argon or Nitrogen atmosphere
Procedure:
-
In a Schlenk tube, combine this compound, Pd(OAc)2, and P(o-tol)3.
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF, the alkene, and DIPEA via syringe.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Reduction of the Nitro Group
This protocol provides a general method for the reduction of the nitro group to an amine.[4]
Materials:
-
This compound derivative
-
Iron powder (Fe) (5.0 equivalents) or Tin(II) chloride (SnCl2) (3.0 equivalents)
-
Ammonium chloride (NH4Cl) solution (saturated) or Hydrochloric acid (HCl)
-
Ethanol or Ethyl acetate
Procedure:
-
Dissolve the nitro-indazole in ethanol or ethyl acetate.
-
Add iron powder and a saturated aqueous solution of ammonium chloride.
-
Heat the mixture to reflux for 2-6 hours until the starting material is consumed (monitored by TLC).
-
Alternatively, dissolve the nitro-indazole in ethanol and add a solution of SnCl2 in concentrated HCl, then stir at room temperature or with gentle heating.
-
After the reaction is complete, filter the hot solution through Celite to remove the iron salts.
-
Concentrate the filtrate. If SnCl2 was used, basify the mixture with a sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the resulting amine, which may be used directly in the next step.
Signaling Pathway Context
Derivatives of this compound can be synthesized to target specific signaling pathways implicated in diseases like cancer. For instance, a common target is the RAF-MEK-ERK pathway, which is often hyperactivated in various cancers. An indazole-based inhibitor could potentially block the activity of a kinase within this cascade.
DOT Diagram for a Hypothetical Kinase Inhibition Pathway:
Caption: Inhibition of the RAF kinase by a hypothetical indazole derivative.
References
- 1. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 3-Iodo-6-nitroindazole | C7H4IN3O2 | CID 12475306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Iodo-6-nitro-1H-indazole AldrichCPR | 70315-70-7 [sigmaaldrich.com]
Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole
Introduction
The indazole scaffold is a privileged bicyclic heteroaromatic system that is a core component of numerous pharmacologically active compounds. The functionalization of the indazole ring is crucial for the development of new therapeutic agents. 3-Iodo-6-methyl-4-nitro-1H-indazole is a valuable intermediate for drug discovery, offering multiple sites for chemical modification. The nitrogen atoms of the indazole ring, however, can complicate synthetic routes through unwanted side reactions.
Protecting group strategies are therefore essential to temporarily mask the reactive N-H group, enabling regioselective functionalization at other positions of the molecule.[1][2] This document outlines recommended protecting group strategies, experimental protocols, and comparative data for the N-protection of this compound, tailored for researchers in organic synthesis and drug development. The choice of a protecting group is critical and must consider the stability towards downstream reaction conditions and the ease of removal.[3]
Protecting Group Strategy Overview
The selection of an appropriate N-protecting group for this compound must account for the electronic properties of the molecule. The presence of a strong electron-withdrawing nitro group at the C4-position increases the acidity of the N-H proton, potentially influencing the stability of certain protecting groups. The chosen group should be stable under conditions typically used for cross-coupling reactions at the C3-iodo position (e.g., Suzuki, Sonogashira, or Heck reactions) and should be removable without affecting other functional groups.
This document focuses on three robust protecting groups:
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Known for its stability under a wide range of conditions and selective removal.[4][5]
-
Bn (Benzyl): A classic protecting group, stable to many reagents but readily cleaved by hydrogenolysis.[6]
-
THP (Tetrahydropyranyl): An acid-labile protecting group that is easy to install.[7][8]
The general workflow for employing a protecting group strategy is illustrated below.
Recommended Protecting Groups and Protocols
SEM (2-(Trimethylsilyl)ethoxymethyl) Protection
The SEM group is a highly reliable protecting group for indazoles, often showing excellent regioselectivity for the N-2 position.[4][5] It is stable to a wide range of nucleophilic, basic, and reductive conditions, making it ideal for subsequent functionalization at the C3 position.
Experimental Protocol: SEM Protection
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Basification: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Addition of SEM-Cl: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Protocol: SEM Deprotection
The SEM group can be removed under acidic conditions or with fluoride ions.[4][5]
-
Method A (Acidic): Stir the SEM-protected indazole in a solution of 6M hydrochloric acid (HCl) in ethanol (1:1) at reflux for 2-4 hours.[5]
-
Method B (Fluoride): Dissolve the SEM-protected indazole in THF and treat with tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0 equiv) at room temperature for 4-6 hours.[4][5]
Benzyl (Bn) Protection
The benzyl group is a robust protecting group that is stable to acidic and basic conditions. It is typically introduced using benzyl bromide in the presence of a base.[6] Deprotection is cleanly achieved by catalytic hydrogenolysis, a method that is orthogonal to many other protecting groups.[6]
Experimental Protocol: Benzyl Protection
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous dimethylformamide (DMF, 0.2 M).
-
Basification: Add potassium carbonate (K₂CO₃, 2.0 equiv) to the solution.
-
Addition of Benzyl Bromide: Add benzyl bromide (BnBr, 1.2 equiv) dropwise.
-
Reaction: Heat the mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Experimental Protocol: Benzyl Deprotection
-
Dissolution: Dissolve the N-benzyl indazole in ethanol or methanol.
-
Catalyst Addition: Add palladium on carbon (10% Pd/C, 10 mol%) to the solution.
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (typically 4-24 hours).
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the deprotected indazole.
THP (Tetrahydropyranyl) Protection
The THP group is an acetal-based protecting group that is easily introduced under acidic conditions and removed under mild acidic conditions.[7][8] Its lability to acid makes it suitable for synthetic routes that avoid acidic reagents.
Experimental Protocol: THP Protection
-
Dissolution: Dissolve this compound (1.0 equiv) in dichloromethane (DCM, 0.2 M).
-
Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract with DCM (3x).
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography.
Experimental Protocol: THP Deprotection
-
Dissolution: Dissolve the N-THP indazole in methanol.
-
Acidification: Add a catalytic amount of p-TsOH or another acid catalyst.
-
Reaction: Stir at room temperature for 1-3 hours until deprotection is complete.
-
Neutralization and Concentration: Neutralize the acid with a mild base (e.g., NaHCO₃), and remove the solvent under reduced pressure. The product can be purified by extraction and/or chromatography.
Data Summary
The following table summarizes the reaction conditions and typical yields for the protection of indazole derivatives, based on literature for related substrates. Yields for this compound may vary.
| Protecting Group | Protection Reagents | Deprotection Reagents | Typical Yield | Stability | Reference |
| SEM | SEM-Cl, NaH, THF | 1. TBAF, THF 2. HCl, EtOH | 85-95% | Strong Base, Nucleophiles, H₂/Pd | [4][5] |
| Benzyl (Bn) | BnBr, K₂CO₃, DMF | H₂, 10% Pd/C | 80-90% | Acid, Base, Oxidants | [6][9] |
| THP | DHP, p-TsOH, DCM | p-TsOH, MeOH | 75-90% | Base, H₂, Nucleophiles | [7][8] |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the SEM-protection of an indazole substrate.
Conclusion
The successful synthesis and functionalization of this compound relies on a judicious choice of N-protecting group. The SEM group offers the highest stability for a broad range of subsequent reactions, while the benzyl group provides a robust alternative cleavable under neutral conditions. The THP group is a suitable choice when mild acid-labile protection is required. The protocols and data provided herein serve as a comprehensive guide for researchers to select and implement the most appropriate protecting group strategy for their synthetic needs.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. A mild and efficient THP protection of indazoles and benzyl alcohols in water | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. researchgate.net [researchgate.net]
Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-6-methyl-4-nitro-1H-indazole is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive C3-iodine atom, an electron-withdrawing nitro group, and a methyl substituent on the indazole core, makes it a valuable building block for the construction of diverse and complex heterocyclic scaffolds. The iodine at the 3-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, alkyl, and amino moieties. Furthermore, the nitro group at the 4-position can be readily reduced to an amino group, providing a handle for further functionalization and the synthesis of fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in key heterocyclic transformations.
Key Synthetic Applications
The primary applications of this compound in heterocyclic synthesis revolve around the functionalization of the C3 position and the transformation of the nitro group. These reactions are pivotal for generating libraries of novel compounds for drug discovery and other applications.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the iodine atom at the C3 position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: For the synthesis of 3-aryl or 3-heteroaryl indazoles.
-
Sonogashira Coupling: For the introduction of alkynyl groups at the C3 position.
-
Heck Coupling: For the formation of 3-alkenyl indazoles.
-
Buchwald-Hartwig Amination: For the synthesis of 3-aminoindazole derivatives.
Reduction of the Nitro Group
The nitro group at the 4-position can be selectively reduced to a primary amine. This transformation is a gateway to the synthesis of various fused heterocyclic systems and for introducing further diversity into the indazole scaffold.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for analogous transformations on similar 3-iodoindazole substrates. This data provides a valuable starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of 3-Iodoindazoles with Boronic Acids
| Entry | 3-Iodoindazole Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 0.5 | 95 | [1] |
| 2 | N-Boc-3-iodo-1H-indazole | 2-Furylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene | 100 | 12 | 85 | [2] |
| 3 | 3-Iodo-5-nitro-1H-indazole | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 120 (MW) | 0.67 | 87 | [3] |
Table 2: Sonogashira Coupling of 3-Iodoindazoles with Terminal Alkynes
| Entry | 3-Iodoindazole Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-THP-3-iodo-1H-indazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | RT | 3 | 99 | [4] |
| 2 | 3-Iodo-1H-indazole | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | RT | 1.5 | 92 | [1] |
| 3 | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 60 | 24 | 85 | [5] |
Table 3: Heck Coupling of 3-Iodoindazoles with Alkenes
| Entry | 3-Iodoindazole Substrate | Alkene | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 3-Iodo-6-nitro-1-(THP)-1H-indazole | 2-Vinylpyridine | Pd(OAc)₂ | Tri-o-tolylphosphine | DIPEA | DMF | Heat | - | - |[6] | | 2 | 3-Iodo-1-methyl-2-phenylindole | n-Butyl acrylate | Pd(OAc)₂ | - | Na₂CO₃ | DMF | 80 | 24 | 64 |[7] |
Table 4: Buchwald-Hartwig Amination of 3-Haloindazoles
| Entry | 3-Haloindazole Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-1-(THP)-1H-indazole | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 90 | [8] |
| 2 | 3-Iodo-1-(THP)-1H-indazole | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 85 | [8] |
Table 5: Reduction of Nitroindazoles
| Entry | Nitroindazole Substrate | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Nitroindazole | Fe / NH₄Cl | EtOH / H₂O | Reflux | 2 | 95 | [6] |
| 2 | 1,3-Dimethyl-6-nitro-1H-indazole | H₂, Pd/C | Ethanol | RT | 8 | - | [9] |
| 3 | 5-Nitro-1H-indazole | SnCl₂·2H₂O | Ethanol | Reflux | 4 | 80 | [10] |
Experimental Protocols
The following protocols are representative methodologies for the key transformations of this compound, adapted from literature procedures for similar substrates. Optimization of reaction conditions may be necessary to achieve optimal results for the specific target molecule.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Reaction: Synthesis of 3-Aryl-6-methyl-4-nitro-1H-indazoles
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane, DMF, or toluene/ethanol/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
Reaction: Synthesis of 3-Alkynyl-6-methyl-4-nitro-1H-indazoles
Materials:
-
This compound (may require N-protection, e.g., with a THP group)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv)
-
Solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the N-protected this compound, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent, the amine base, and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired product.
-
If necessary, deprotect the N-protecting group under appropriate conditions.
Protocol 3: General Procedure for Heck Coupling
Reaction: Synthesis of 3-Alkenyl-6-methyl-4-nitro-1H-indazoles
Materials:
-
This compound (likely requires N-protection)
-
Alkene (e.g., acrylate, styrene, 1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)
-
Ligand (e.g., tri(o-tolyl)phosphine, 10-20 mol%)
-
Base (e.g., Et₃N or DIPEA, 2-3 equiv)
-
Solvent (e.g., DMF or acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction tube, combine the N-protected this compound, palladium catalyst, and ligand.
-
Evacuate and backfill with an inert gas.
-
Add the solvent, base, and the alkene.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Perform deprotection of the indazole nitrogen if required.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
Reaction: Synthesis of 3-Amino-6-methyl-4-nitro-1H-indazoles
Materials:
-
This compound (may require N-protection)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos or BINAP, 4-10 mol%)
-
Strong base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a glovebox or under an inert atmosphere, add the N-protected this compound, amine, base, palladium pre-catalyst, and ligand to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring for 12-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
-
If applicable, remove the N-protecting group.
Protocol 5: General Procedure for Nitro Group Reduction
Reaction: Synthesis of 3-Iodo-6-methyl-1H-indazol-4-amine
Materials:
-
This compound
-
Reducing agent (e.g., SnCl₂·2H₂O, Fe powder, or H₂ with Pd/C)
-
Solvent (e.g., ethanol, ethyl acetate, or acetic acid)
Procedure (using SnCl₂·2H₂O):
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography or recrystallization.
Visualizations
Signaling Pathways and Workflows
Caption: Synthetic pathways from this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Sonogashira coupling reaction.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 1,3-Dimethyl-1H-indazol-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Iodo-6-methyl-4-nitro-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Iodo-6-methyl-4-nitro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A standard approach involves a multi-step synthesis starting from 6-methyl-1H-indazole. The key steps are the regioselective nitration of the indazole core, followed by iodination at the C-3 position. Careful control of reaction conditions is crucial for achieving high yield and purity.
Q2: Why is regioselectivity important in the nitration step?
A2: The indazole ring has multiple positions where nitration can occur. To synthesize 6-methyl-4-nitro-1H-indazole, the nitro group must be specifically introduced at the C-4 position. The directing effects of the existing methyl group at C-6 influence the position of nitration. Improper reaction conditions can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.
Q3: What are the critical parameters for the iodination step?
A3: The iodination of 6-methyl-4-nitro-1H-indazole at the C-3 position is an electrophilic substitution reaction. Key parameters to control include the choice of iodinating agent (e.g., iodine, N-iodosuccinimide), the base (e.g., potassium carbonate), the solvent (e.g., DMF), and the reaction temperature. These factors influence the reaction rate, yield, and the potential for side reactions such as de-iodination.[1][2]
Q4: How can I confirm the structure of the final product and intermediates?
A4: Standard analytical techniques are used for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern on the indazole ring.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to assess purity and identify impurities. Fourier Transform Infrared Spectroscopy (FTIR) helps in identifying characteristic functional groups.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the Nitration of 6-methyl-1H-indazole
| Potential Cause | Suggested Solution |
| Incorrect Acid Ratio | The ratio of nitric acid to sulfuric acid is critical. A deviation can lead to incomplete reaction or the formation of by-products. It is recommended to use a carefully prepared mixed acid system. |
| Reaction Temperature Too High | Nitration is an exothermic reaction. Maintaining a low temperature (e.g., 0-5°C) is crucial to prevent over-nitration and the formation of undesired isomers.[3][4] |
| Sub-optimal Reaction Time | Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. |
| Impure Starting Material | The purity of the starting 6-methyl-1H-indazole can significantly impact the reaction outcome. Ensure the starting material is of high purity. |
Problem 2: Formation of Multiple Isomers during Nitration
| Potential Cause | Suggested Solution |
| Inadequate Temperature Control | Fluctuations in temperature can affect the regioselectivity of the nitration. Use an efficient cooling bath and add the nitrating agent slowly to maintain a consistent low temperature.[3][4] |
| Incorrect Order of Reagent Addition | The order of addition of reagents can influence the reaction pathway. Typically, the indazole is dissolved in concentrated sulfuric acid before the slow addition of nitric acid. |
| Sub-optimal Solvent System | The choice of solvent can influence the directing effects of the substituents. For nitration, a mixed acid system of nitric acid and sulfuric acid is commonly employed.[3] |
Problem 3: Low Yield in the Iodination of 6-methyl-4-nitro-1H-indazole
| Potential Cause | Suggested Solution |
| Weak Iodinating Agent | If the reaction is sluggish, consider using a more reactive iodinating agent, such as N-iodosuccinimide (NIS), in place of molecular iodine. |
| Decomposition of the Product | The iodo-indazole product may be sensitive to prolonged reaction times or high temperatures. Monitor the reaction closely and work up the reaction as soon as the starting material is consumed. |
| Inappropriate Base | The choice and amount of base are important. A base like potassium carbonate is often used to neutralize the HI formed during the reaction.[2] Insufficient base can stall the reaction. |
| Poor Solubility of Reagents | Ensure that all reagents are adequately soluble in the chosen solvent at the reaction temperature. DMF is a common solvent for this type of reaction.[2] |
Experimental Protocols
Synthesis of 6-methyl-4-nitro-1H-indazole
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-methyl-1H-indazole in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.
-
Nitration : Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 5°C.[3]
-
Reaction Monitoring : Stir the reaction mixture at 0-5°C and monitor the progress by TLC until the starting material is consumed.
-
Work-up : Carefully pour the reaction mixture onto crushed ice. The precipitate formed is the crude product.
-
Purification : Collect the crude product by filtration, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 6-methyl-4-nitro-1H-indazole.
Synthesis of this compound
-
Preparation : In a round-bottom flask, dissolve 6-methyl-4-nitro-1H-indazole in DMF.
-
Reagent Addition : Add potassium carbonate and iodine to the solution.
-
Reaction : Heat the mixture and stir at the appropriate temperature. Monitor the reaction by TLC.
-
Work-up : After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Purification : Collect the solid product by filtration, wash with water, and then purify by column chromatography on silica gel to yield this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Indazole Functionalization
| Reaction | Reagents | Solvent | Temperature | Typical Yield | Reference |
| Nitration of 3-methylindazole | HNO₃/H₂SO₄ | - | 0–5°C | - | [3] |
| Iodination of 6-nitroindazole | I₂, K₂CO₃ | DMF | - | - | [2] |
| Iodination of N,N-dimethyl-o-(phenylethynyl)aniline | I₂ | CH₂Cl₂ | Room Temp. | Quantitative | [5] |
| Nitrosation of 5-bromo-indole | NaNO₂, Acid | - | 0°C | 72% | [6] |
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the iodination step.
Caption: Synthetic pathway for this compound.
References
- 1. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 2. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 3. Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - LISKON [liskonchem.com]
- 4. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - LISKON [liskonchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
Technical Support Center: Synthesis of 3-Iodo-6-methyl-4-nitro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Iodo-6-methyl-4-nitro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common strategy involves a two-step process:
-
Nitration: Synthesis of the precursor, 6-methyl-4-nitro-1H-indazole, typically via nitration of 6-methyl-1H-indazole.
-
Iodination: Regioselective iodination of 6-methyl-4-nitro-1H-indazole at the C-3 position.
Q2: What are the typical reagents and conditions for the iodination step?
A widely used method for the iodination of the C-3 position of the indazole ring involves the use of molecular iodine (I₂) in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]
Q3: Can I expect any regioisomers during the iodination?
The C-3 position of the indazole ring is generally susceptible to electrophilic substitution.[2] Therefore, the iodination is expected to be highly regioselective for the C-3 position. Side reactions leading to iodination at other positions on the aromatic ring are generally not observed under standard conditions.
Q4: How does the nitro group at the C-4 position affect the reaction?
The nitro group at the C-4 position is strongly electron-withdrawing, which can deactivate the benzene ring towards further electrophilic substitution. This electronic effect helps to ensure that the iodination occurs selectively at the more reactive C-3 position of the pyrazole ring.
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
-
Thin-Layer Chromatography (TLC): Useful for monitoring the consumption of the starting material and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any potential side products. The chemical shifts of the protons and carbons in the indazole ring are sensitive to the positions of the substituents.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Insufficiently basic conditions. 2. Low reaction temperature. 3. Inactive iodine. | 1. Ensure the base (e.g., K₂CO₃) is dry and added in sufficient molar excess. 2. Gently heat the reaction mixture (e.g., to 40-60 °C) to facilitate the reaction. 3. Use freshly purchased or purified iodine. |
| Formation of a dark-colored reaction mixture | Oxidation of the indazole ring or other side reactions.[3] | 1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Avoid excessive heating. |
| Presence of multiple spots on TLC, including a major byproduct | Formation of N-1 and/or N-2 alkylated/iodinated byproducts if an alkylating agent is present or if the reaction conditions are not optimal.[2] | 1. Carefully control the reaction conditions, particularly the stoichiometry of reagents. 2. Use purification techniques such as column chromatography to separate the desired product from isomers. |
| Product decomposes during workup or purification | The product may be unstable under strongly acidic or basic conditions. Electrophilic iodination can be reversible under strongly acidic conditions.[3] | 1. Use a mild workup procedure, avoiding strong acids or bases. A neutral aqueous workup is recommended. 2. If purification by column chromatography is necessary, use a neutral solvent system. |
| Difficulty in removing the solvent (DMF) | DMF has a high boiling point. | 1. After the reaction, quench with water and extract the product into a suitable organic solvent with a lower boiling point (e.g., ethyl acetate). 2. Wash the organic layer multiple times with water or brine to remove residual DMF. |
Experimental Protocols
Synthesis of 6-methyl-4-nitro-1H-indazole (Precursor)
Synthesis of this compound
This protocol is adapted from a general procedure for the iodination of a nitro-indazole derivative.[1]
-
Materials:
-
6-methyl-4-nitro-1H-indazole
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine solution
-
-
Procedure:
-
To a solution of 6-methyl-4-nitro-1H-indazole in DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for a short period.
-
Add molecular iodine (I₂) portion-wise to the reaction mixture.
-
Monitor the reaction progress by TLC. The reaction may require gentle heating to proceed to completion.
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: Troubleshooting workflow for the synthesis.
References
Overcoming regioselectivity issues in indazole synthesis
Welcome to the technical support center for indazole synthesis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges, with a focus on overcoming regioselectivity issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of substitution on the indazole ring and why is regioselectivity a major challenge?
A1: The indazole ring exhibits annular tautomerism, meaning the single proton on the pyrazole ring can reside on either nitrogen atom, leading to the 1H-indazole and 2H-indazole tautomers. The 1H-tautomer is generally more thermodynamically stable.[1][2][3] Direct alkylation or acylation of the indazole scaffold often results in a mixture of N1- and N2-substituted products, making regioselectivity a significant challenge.[1][2][4] Achieving high selectivity for one regioisomer is critical for the synthesis of specific, biologically active molecules and often requires careful control of reaction conditions.[2][5]
Q2: What are the key factors that influence N1 vs. N2 regioselectivity during indazole alkylation?
A2: Several factors critically influence the N1/N2 ratio of the products. These include:
-
Steric and Electronic Effects: The nature and position of substituents on the indazole ring have a profound impact. Bulky groups at the C-3 position can favor N1 alkylation, while electron-withdrawing groups (like NO₂ or CO₂Me) at the C-7 position can strongly direct towards N2 substitution.[5][6]
-
Reaction Conditions: The choice of base and solvent is crucial. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N1-alkylation.[5][6][7] Conversely, acidic conditions can promote N2-alkylation.[4][8]
-
Nature of the Electrophile: The alkylating or acylating agent itself can influence the outcome.[5]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[7][8]
Q3: Which synthetic routes are preferred for selectively obtaining 2H-indazoles?
A3: While direct alkylation can be tuned for N2-selectivity, certain synthetic routes are designed to specifically yield 2H-indazoles. The Davis-Beirut reaction and the Cadogan reductive cyclization are two prominent methods.[9][10][11] The Cadogan reaction, for example, involves the reductive cyclization of ortho-imino-nitrobenzene substrates, often promoted by a phosphine reagent, to selectively form the 2H-indazole core.[12][13][14] Palladium-catalyzed methods have also been developed for the regioselective synthesis of 2-aryl-substituted 2H-indazoles.[15]
Troubleshooting Guides
Problem: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?
Solution: Achieving high N1-selectivity often involves leveraging conditions that favor the thermodynamically stable product or use steric hindrance to your advantage.
-
Change your Base/Solvent System: The combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation. This system has been shown to provide >99% N1 regioselectivity for indazoles with various C-3 substituents.[5][6][7]
-
Evaluate Your Substituents: The presence of substituents at the C-3 position, such as carboxymethyl, tert-butyl, or carboxamide groups, strongly favors the formation of the N1-isomer when using the NaH/THF system.[5][6][7] This is often attributed to steric hindrance around the N2 position and potential coordination of the substituent with the sodium cation.[1][6]
-
Consider a Thermodynamic Equilibration: In some cases, using specific electrophiles in a solvent like DMF can lead to an equilibration process that favors the more stable N1-substituted indazole.[7]
Problem: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?
Solution: To favor the kinetically preferred N2-product, you need to alter the electronic properties of the substrate or change the reaction conditions to avoid thermodynamic equilibration.
-
Introduce an Electron-Withdrawing Group (EWG): The most effective strategy is to use an indazole precursor with a strong EWG, such as a nitro (NO₂) or ester (CO₂Me) group, at the C-7 position. This has been demonstrated to provide excellent N2-selectivity (≥96%).[5][6]
-
Use Acidic or Neutral Conditions: While basic conditions often lead to a mixture or favor N1, alkylation under neutral or acidic conditions can selectively proceed at the N2 position.[4] For example, using alkyl 2,2,2-trichloroacetimidates with a catalytic amount of trifluoromethanesulfonic acid is an effective method for N2-alkylation.[15]
-
Employ Metal-Mediated Reactions: Specific protocols using Ga/Al-mediated direct alkylation have been developed for the high-yield, regioselective synthesis of 2H-indazoles.[16]
Problem: My Cadogan-Sundberg cyclization to produce a 2H-indazole is inefficient, requiring high temperatures and giving low yields.
Solution: Traditional Cadogan cyclizations can be harsh. Modern, one-pot modifications have significantly improved the efficiency and substrate scope of this reaction.
-
Adopt a One-Pot Protocol: An efficient method involves the initial condensation of an ortho-nitrobenzaldehyde with an aniline or aliphatic amine, followed by in-situ reductive cyclization. This avoids the need to isolate the intermediate.[12][13][14]
-
Optimize the Reducing Agent and Solvent: Tri-n-butylphosphine is an effective reducing agent for this transformation. Using isopropanol (i-PrOH) as the solvent at a milder temperature of 80°C has been shown to give moderate to excellent yields.[14]
-
Check Substrate Compatibility: Be aware that substrates with acidic α-imino protons may not be compatible with the reaction conditions. Steric hindrance on the amine or aldehyde can also impact yields.[14]
Quantitative Data Summary
Table 1: Effect of Indazole Ring Substituents on N-Alkylation Regioselectivity (NaH in THF)
| Substituent Position | Substituent Group | N1:N2 Ratio | Citation(s) |
| C-3 | -C(CH₃)₃ (tert-butyl) | >99 : <1 | [5][6] |
| C-3 | -COMe (acetyl) | >99 : <1 | [5][6] |
| C-3 | -CONH₂ (carboxamide) | >99 : <1 | [5][6] |
| C-7 | -NO₂ (nitro) | 4 : 96 | [5][6] |
| C-7 | -CO₂Me (methyl ester) | <1 : >99 | [5][6] |
Table 2: Influence of Reaction Conditions on N-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate
| Electrophile/Conditions | Base | Solvent | N1:N2 Ratio | Yield | Citation(s) |
| Methyl Iodide | K₂CO₃ | DMF | 44 : 40 | ~84% | [2] |
| Isopropyl Bromide | Cs₂CO₃ | Various | Poor Selectivity | <52% | [2] |
| Various Tosylates | Cs₂CO₃ | DMF | >99 : <1 (N1) | >90% | [2] |
| Mitsunobu Reaction (Various Alcohols) | PPh₃/DIAD | THF | <1 : >99 (N2) | >84% | [1] |
Experimental Protocols
Protocol 1: Highly N1-Selective Alkylation of 1H-Indazoles
This protocol is adapted from studies demonstrating high N1-selectivity using sodium hydride in THF.[5][6][7]
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: One-Pot Synthesis of 2H-Indazoles via Condensation-Cadogan Reductive Cyclization
This protocol is based on a mild and efficient one-pot synthesis of 2H-indazoles.[12][13][14]
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.
Visualizations
Caption: Decision workflow for controlling N1/N2 regioselectivity.
Caption: Factors influencing the N1 vs. N2 alkylation outcome.
Caption: Workflow for the One-Pot Cadogan Reductive Cyclization.
References
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 15. 2H-Indazole synthesis [organic-chemistry.org]
- 16. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 3-iodo-6-methyl-4-nitro-1H-indazole. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the Suzuki coupling of this compound.
Question 1: Low to no conversion of the starting material is observed. What are the potential causes and solutions?
Answer:
Low or no conversion in a Suzuki coupling reaction can stem from several factors, primarily related to the catalyst, base, or reaction conditions. Given that this compound is an electron-deficient halide, the oxidative addition step should be relatively facile.[1] Therefore, other aspects of the catalytic cycle might be problematic.
Possible Causes and Recommended Solutions:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its inactivity can halt the entire process.
-
Solution 1: Catalyst Choice: While Pd(PPh₃)₄ is a common choice, for electron-deficient substrates, ligands that are more electron-rich and bulky can be more effective. Consider screening catalysts like PdCl₂(dppf) or using bulky phosphine ligands such as XPhos or SPhos.[2]
-
Solution 2: Catalyst Quality: Ensure the catalyst is not degraded. Use freshly opened catalyst or store it under an inert atmosphere. The color of the reaction mixture can sometimes be an indicator; a change to black may indicate palladium black formation, a less active form of the catalyst.
-
-
Insufficiently Strong or Insoluble Base: The base is crucial for the transmetalation step.
-
Solution 1: Base Screening: If using a common base like Na₂CO₃ or K₂CO₃, consider switching to a stronger or more soluble base. Cs₂CO₃ or K₃PO₄ are often more effective, particularly with hindered substrates.
-
Solution 2: Aqueous Conditions: The presence of water can be critical for the activity of some bases, like carbonates and phosphates. Ensure your solvent system includes a small amount of water (e.g., dioxane/water mixture).
-
-
Inappropriate Solvent: The solvent affects the solubility of all components and the reaction kinetics.
-
Solution: Solvent Screening: Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene. If solubility is an issue, a more polar aprotic solvent like DMF might be beneficial. A mixture of solvents, such as dioxane/ethanol/water, can also be effective.[3]
-
-
Low Reaction Temperature: While the substrate is activated, the overall reaction may still require sufficient thermal energy.
Question 2: Significant formation of byproducts, such as homocoupling of the boronic acid or dehalogenation of the starting material, is observed. How can these side reactions be minimized?
Answer:
The formation of byproducts indicates that undesired reaction pathways are competing with the desired cross-coupling.
Possible Causes and Recommended Solutions:
-
Homocoupling of Boronic Acid: This is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.
-
Solution 1: Thorough Degassing: Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Solution 2: Stoichiometry Control: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to favor the cross-coupling reaction over homocoupling.
-
-
Dehalogenation (Protodeiodination): The replacement of the iodine atom with a hydrogen atom can occur, especially in the presence of a hydrogen source and a catalyst capable of β-hydride elimination.
-
Solution 1: Choice of Base and Solvent: Some bases and solvents can act as hydrogen donors. Using an aprotic solvent and a non-coordinating base can sometimes mitigate this issue.
-
Solution 2: Ligand Selection: The choice of ligand on the palladium catalyst can influence the propensity for dehalogenation. Screening different phosphine ligands may identify one that favors reductive elimination of the desired product over side reactions.
-
Question 3: The reaction works for simple arylboronic acids, but fails with more complex or hindered boronic acids. What adjustments can be made?
Answer:
Steric hindrance on either coupling partner can significantly slow down the reaction. The 6-methyl group on the indazole already introduces some steric bulk.
Possible Causes and Recommended Solutions:
-
Steric Hindrance: The combination of the substituted indazole and a hindered boronic acid can make the transmetalation step particularly challenging.
-
Solution 1: More Active Catalyst Systems: For sterically demanding couplings, highly active catalyst systems are often required. This may involve the use of bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) or palladacycle catalysts.[6]
-
Solution 2: Higher Temperatures and Longer Reaction Times: Overcoming steric barriers often requires more energy. Increasing the reaction temperature (if the reactants are stable) and extending the reaction time can lead to higher yields.
-
Solution 3: Different Boron Reagent: In some cases, switching from a boronic acid to a boronate ester (e.g., a pinacol boronate) can alter the reactivity and improve the outcome of the reaction.
-
Frequently Asked Questions (FAQs)
Q1: Is N-protection of the indazole required for this Suzuki coupling?
A1: Generally, for 3-iodoindazoles, N-protection is not strictly necessary and can sometimes be detrimental. Studies have shown that unprotected 3-iodoindazoles can undergo successful Suzuki coupling.[2][4] In the case of nitro-substituted indazoles, the electron-withdrawing nature of the nitro group can make N-Boc protecting groups labile under basic conditions, leading to in-situ deprotection.[5] Therefore, starting with the unprotected indazole is a reasonable and often preferred approach.
Q2: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A2: Based on literature for similar substrates, a good starting point would be:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%)
-
Base: K₂CO₃ (2 equivalents) or Cs₂CO₃ (2 equivalents)
-
Solvent: 1,4-dioxane/water (e.g., 4:1 v/v)
-
Temperature: 90-100 °C
-
Atmosphere: Inert (Argon or Nitrogen)
These conditions should be seen as a starting point for optimization.
Q3: How does the 4-nitro group affect the reactivity of the 3-iodo-indazole?
A3: The 4-nitro group is a strong electron-withdrawing group. This has two main effects:
-
Activation of the C-I Bond: The electron-withdrawing nature of the nitro group makes the carbon atom of the C-I bond more electrophilic, which generally accelerates the rate-determining oxidative addition step of the palladium catalyst to the aryl iodide.[1]
-
Increased Acidity of the N-H Proton: The nitro group also increases the acidity of the indazole N-H proton. This can be a factor in base selection and potential side reactions but does not typically inhibit the coupling itself.
Q4: Can the 6-methyl group cause any issues?
A4: The 6-methyl group is in the meta-position relative to the reacting C-I bond and is unlikely to cause significant steric hindrance to the oxidative addition step. However, it contributes to the overall steric profile of the molecule, which might become a factor when using very bulky boronic acids. In such cases, a less sterically hindered ligand on the palladium catalyst might be beneficial.
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions for substrates similar to this compound. This data can guide the optimization process.
Table 1: Effect of Catalyst on the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid. [7]
| Catalyst | Reaction Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 4 | 22 |
| Pd(PPh₃)₂Cl₂ | 4 | 75 |
| Pd(PCy₃)₂ | 2 | 57 |
| Pd(dppf)Cl₂ | 2 | 84 |
Reaction Conditions: K₂CO₃ as base, dimethoxyethane as solvent, 80 °C.
Table 2: Suzuki Coupling of Unprotected 3-Iodo-5-nitro-1H-indazole with Pinacol Vinyl Boronate. [5]
| Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 10 | 87 |
Reaction carried out under microwave irradiation.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of a 3-Iodoindazole Derivative
This protocol is a general guideline based on procedures for similar substrates and should be optimized for this compound.[8]
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Experimental Workflow for Suzuki Coupling
Caption: Experimental workflow for the Suzuki coupling reaction.
Troubleshooting Logic for Low Conversion
Caption: Troubleshooting logic for low conversion issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation [mdpi.com]
- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Byproduct formation in 3-Iodo-6-methyl-4-nitro-1H-indazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 3-Iodo-6-methyl-4-nitro-1H-indazole. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during reactions with this compound.
Question 1: I am seeing a significant amount of a de-iodinated byproduct during the reduction of the nitro group. How can I minimize this?
Answer:
De-iodination is a known side reaction during the reduction of nitroindazoles, particularly when using catalytic hydrogenation (e.g., H₂ over Pd/C) or harsh reducing agents. To minimize the formation of the de-iodinated byproduct, consider the following strategies:
-
Choice of Reducing Agent: Opt for milder reducing agents. Tin(II) chloride (SnCl₂) in an acidic medium like concentrated HCl is often effective for reducing the nitro group on indazoles with less risk of de-iodination compared to catalytic hydrogenation.
-
Reaction Temperature: Maintain a low reaction temperature. The reduction of the nitro group is typically exothermic. Controlling the temperature, for instance by performing the reaction in an ice bath, can help to suppress the de-iodination side reaction.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Prolonged reaction times can lead to increased byproduct formation.
Question 2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield of the desired product and multiple byproducts. What are the likely side reactions and how can I address them?
Answer:
Low yields and byproduct formation in Suzuki-Miyaura coupling reactions with this substrate can be attributed to several factors. The most common byproducts and troubleshooting steps are outlined below:
-
Homocoupling of the Boronic Acid: This results in a biaryl byproduct derived from the boronic acid. To mitigate this, ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling. Using a 1.1 to 1.5-fold excess of the boronic acid can also help drive the reaction towards the desired cross-coupling product.
-
De-iodination (Protodeiodination): This leads to the formation of 6-methyl-4-nitro-1H-indazole. This can be caused by impurities in the reagents or solvents, or by certain palladium catalysts. Ensure you are using high-purity reagents and dry, degassed solvents. Screening different palladium catalysts and ligands may also be beneficial.
-
N-Arylation: The NH of the indazole can sometimes react with the palladium catalyst, leading to N-arylated byproducts. While this is less common for the C-I bond, it can occur. Protecting the indazole nitrogen with a suitable protecting group, such as a Boc or SEM group, can prevent this side reaction. However, the protecting group must be stable to the reaction conditions and easily removable later.
-
Poor Catalyst Activity: The nitro group can sometimes interfere with the catalytic cycle. Ensure your palladium catalyst is active and consider using a catalyst system known to be robust for electron-deficient substrates.
Question 3: During the reduction of the 4-nitro group using SnCl₂ in ethanol, I've isolated an unexpected byproduct with an additional ethoxy group. What is this and why did it form?
Answer:
The formation of an alkoxy-substituted byproduct during the reduction of a 4-nitroindazole with SnCl₂ in an alcohol solvent has been reported.[1][2] In your case, performing the reaction in ethanol likely led to the formation of a 7-ethoxy-4-amino-3-iodo-6-methyl-1H-indazole byproduct.
The proposed mechanism involves the activation of the indazole ring towards nucleophilic substitution by the reaction conditions. The alcohol solvent (ethanol) acts as a nucleophile. To avoid this byproduct, consider using a non-alcoholic solvent for the reduction. For example, you could use SnCl₂ in concentrated HCl with a co-solvent like ethyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercially available this compound?
A1: Common impurities can include regioisomers formed during the nitration or iodination steps of the synthesis. For example, you might find small amounts of other nitro-isomers (e.g., 5-nitro or 7-nitro). It is also possible to have residual starting materials or reagents from the synthesis. We recommend verifying the purity of the starting material by techniques such as NMR and LC-MS before use.
Q2: Is it necessary to protect the N-H of the indazole for all reactions?
A2: Not for all reactions, but it is highly recommended for many, especially for cross-coupling reactions or reactions involving strong bases. The indazole N-H is acidic and can be deprotonated, leading to side reactions or catalyst inhibition.[3] For reactions like Suzuki-Miyaura coupling, N-protection can significantly improve yields and reduce byproduct formation.
Q3: Can I perform a Heck reaction with this compound?
A3: Yes, the 3-iodo functionality makes this compound a suitable substrate for Heck reactions.[4] As with Suzuki coupling, you may need to optimize the catalyst, base, and solvent system. N-protection of the indazole is also recommended for Heck reactions to avoid side reactions.
Q4: What is the expected regioselectivity when alkylating the nitrogen of this compound?
A4: Alkylation of N-unsubstituted indazoles often leads to a mixture of N-1 and N-2 isomers.[5] The ratio of these isomers can be influenced by the alkylating agent, the base, and the solvent used. Generally, polar aprotic solvents tend to favor N-1 alkylation, while polar protic solvents can favor N-2 alkylation. It is advisable to perform a small-scale test reaction and analyze the product ratio by NMR or LC-MS.
Data Presentation
Table 1: Common Byproducts in this compound Reactions and Mitigation Strategies
| Reaction Type | Common Byproduct(s) | Mitigation Strategy |
| Nitro Reduction | De-iodinated indazole, Alkoxy-substituted aminoindazole | Use milder reducing agents (e.g., SnCl₂), control temperature, use non-alcoholic solvents. |
| Suzuki-Miyaura Coupling | Homocoupling of boronic acid, De-iodinated indazole, N-arylated indazole | Use inert atmosphere, excess boronic acid, high-purity reagents, N-protection. |
| N-Alkylation | Mixture of N-1 and N-2 isomers | Screen different bases and solvents to optimize for the desired isomer. |
Experimental Protocols
Protocol 1: Reduction of this compound to 4-Amino-3-iodo-6-methyl-1H-indazole
-
To a stirred solution of this compound (1.0 eq) in ethyl acetate, add Tin(II) chloride dihydrate (4.0-5.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by pouring it into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of (N-Protected)-3-Iodo-6-methyl-4-nitro-1H-indazole
Note: This protocol assumes the indazole nitrogen is protected (e.g., with a Boc group).
-
To a reaction vessel, add the N-protected this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 5. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
Technical Support Center: Scalable Synthesis of 3-Iodo-6-methyl-4-nitro-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 3-Iodo-6-methyl-4-nitro-1H-indazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a common synthetic route for the preparation of this compound, and what are the main challenges?
A common synthetic approach involves a two-step process starting from 6-methyl-1H-indazole: 1) regioselective nitration to form 6-methyl-4-nitro-1H-indazole, followed by 2) iodination at the C3 position. The primary challenges are controlling the regioselectivity of both the nitration and iodination steps to avoid the formation of unwanted isomers, and ensuring the scalability of the process with good yields and purity.
Q2: My nitration of 6-methyl-1H-indazole is producing a mixture of isomers. How can I improve the regioselectivity for the desired 4-nitro product?
The formation of multiple nitro-isomers is a frequent issue. The methyl group at the 6-position can direct nitration to positions 5 and 7 in addition to the desired 4-position. To enhance the yield of 6-methyl-4-nitro-1H-indazole, consider the following:
-
Reaction Conditions: Carefully control the reaction temperature, keeping it low (e.g., 0-5 °C) to minimize side reactions.[1]
-
Nitrating Agent: The choice of nitrating agent is crucial. A mixture of concentrated nitric acid and sulfuric acid is commonly used.[1] The ratio of these acids can influence the isomer distribution.
-
Alternative Nitrating Agents: For improved selectivity, consider using milder nitrating agents such as ammonium nitrate in the presence of a catalyst.[1]
-
Purification: If a mixture of isomers is unavoidable, separation can be achieved by column chromatography or recrystallization from a mixed solvent system.[2]
Q3: I am observing low yields during the iodination of 6-methyl-4-nitro-1H-indazole. What factors could be contributing to this, and how can I optimize the reaction?
Low yields in the iodination step can be attributed to several factors, including incomplete reaction, side product formation, or product degradation. Here are some troubleshooting suggestions:
-
Iodinating Reagent: Molecular iodine (I₂) in the presence of a base is a common choice. Ensure the iodine is of high purity and used in an appropriate stoichiometric amount.
-
Base Selection: The choice of base can significantly impact the reaction. Potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in a polar aprotic solvent like DMF are often effective.[3]
-
Reaction Temperature: While some reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to decomposition. Monitor the reaction progress by TLC.
-
N-Protection: The indazole nitrogen is nucleophilic and can react with iodine. While iodination at C3 is generally favored, N-protection (e.g., with a THP group) can sometimes improve yields and prevent side reactions.[3]
Q4: How can I effectively separate the desired this compound from other regioisomers and impurities?
The separation of indazole regioisomers can be challenging due to their similar polarities. The following methods can be employed:
-
Column Chromatography: This is a standard method for separating isomers. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and silica gel grades to achieve optimal separation.[4]
-
Recrystallization: Fractional crystallization from a carefully selected mixed solvent system can be a highly effective and scalable purification method.[2] Screening various solvent combinations (e.g., THF/water, acetone/water) is recommended to find the optimal conditions for selectively crystallizing the desired isomer.[2]
-
Preparative HPLC/SFC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can be utilized, although these methods may be less cost-effective for large-scale production.
Q5: Are there alternative synthetic routes to consider for this compound?
Yes, an alternative approach is to introduce the iodo group first, followed by nitration. However, the directing effects of the iodo and methyl groups on the subsequent nitration would need to be carefully considered to achieve the desired 4-nitro substitution.
Another potential route is the Sandmeyer reaction, starting from 4-amino-3-iodo-6-methyl-1H-indazole. This would involve diazotization of the amino group followed by treatment with a nitrite source.[5] The feasibility of this route depends on the availability of the starting amino-indazole.
Experimental Protocols
Protocol 1: Nitration of 6-methyl-1H-indazole
This protocol is a general guideline based on the nitration of similar indazole compounds.[1] Optimization may be required.
-
Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 6-methyl-1H-indazole (1.0 eq) in concentrated sulfuric acid at 0-5 °C.
-
Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid to the reaction flask, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a base (e.g., NaOH solution) to precipitate the crude product.
-
Isolation and Purification: Filter the precipitate, wash with cold water, and dry. Purify the crude product by column chromatography or recrystallization to isolate 6-methyl-4-nitro-1H-indazole.
Protocol 2: Iodination of 6-methyl-4-nitro-1H-indazole
This protocol is a general procedure based on the iodination of substituted indazoles.[3]
-
Preparation: In a round-bottom flask, dissolve 6-methyl-4-nitro-1H-indazole (1.0 eq) in DMF.
-
Addition of Base: Add potassium carbonate (2.0 eq) to the solution and stir for 15-30 minutes at room temperature.
-
Addition of Iodine: Add a solution of iodine (1.2 eq) in DMF dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or with gentle heating (e.g., 40-50 °C) if necessary. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Indazole Iodination
| Starting Material | Iodinating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| 6-Nitroindazole | I₂ | K₂CO₃ | DMF | RT | Good | [3] |
| 5-Bromoindazole | I₂ | K₂CO₃ | DMF | RT | Good | F. Giraud et al. |
| 6-Bromoindazole | I₂ | KOH | DMF | RT | Good | F. Giraud et al. |
Table 2: Solvent Systems for Recrystallization of Indazole Isomers
| Isomer Mixture | Solvent System (v/v) | Outcome | Reference |
| 1- and 2-substituted indazoles | THF/Water | Successful separation of isomers | [2] |
| 1- and 2-substituted indazoles | Acetone/Water | Potential for isomer separation | [2] |
| 1- and 2-substituted indazoles | Ethanol/Water | Potential for isomer separation | [2] |
Visualizations
References
- 1. Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - LISKON [liskonchem.com]
- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 3. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Removal of impurities from 3-Iodo-6-methyl-4-nitro-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Iodo-6-methyl-4-nitro-1H-indazole. The information provided is designed to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Synthesis | Incomplete reaction or presence of side products. | Optimize reaction conditions such as temperature and reaction time to drive the reaction to completion. Consider adding a purification step like recrystallization or column chromatography. |
| Presence of unreacted starting materials (e.g., 6-methyl-4-nitro-1H-indazole). | Utilize column chromatography with a suitable solvent gradient (e.g., hexane/ethyl acetate) to separate the more polar starting material from the product. | |
| Formation of regioisomers (e.g., N-2 methylated isomer). | Separation of N-1 and N-2 isomers can be challenging. High-performance liquid chromatography (HPLC) with a C18 column or careful column chromatography may be effective.[1] Recrystallization using a mixed solvent system could also be explored to selectively crystallize one isomer. | |
| Product Discoloration (Yellow/Brown) | Presence of colored impurities, possibly from nitration side reactions or degradation. | Treat a solution of the crude product with activated charcoal before filtration and recrystallization. Note that iodo-nitroaromatic compounds can be light-sensitive, so protection from light during storage and handling is recommended.[2][3] |
| Difficulty in Crystallization | Inappropriate solvent choice or supersaturation issues. | Perform solubility tests to identify a suitable recrystallization solvent where the compound has high solubility in the hot solvent and low solubility in the cold solvent.[4] If the product "oils out," try using a larger volume of solvent or a different solvent system. Seeding with a pure crystal can also induce crystallization. |
| Poor Separation in Column Chromatography | Incorrect stationary phase or mobile phase polarity. | For halogenated aromatic compounds, silica gel is a common stationary phase.[5] Optimize the mobile phase by trying different solvent ratios (e.g., varying the hexane to ethyl acetate ratio) to achieve better separation. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column. |
| Co-elution of impurities with similar polarity to the product. | A shallower solvent gradient or isocratic elution with the optimal solvent mixture might improve separation. Alternatively, a different stationary phase, such as alumina, could be tested. | |
| Product Degradation During Purification | Instability of the iodo-nitro functionality under certain conditions. | Avoid high temperatures for prolonged periods during purification. Iodo-nitroaromatic compounds can be unstable, especially in the presence of strong bases or nucleophiles.[2][3][6] Ensure solvents are neutral and free of contaminants. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials like 6-methyl-4-nitro-1H-indazole, regioisomers such as the N-2 methylated analog, and byproducts from side reactions like de-iodination, resulting in 6-methyl-4-nitro-1H-indazole.
Q2: How can I effectively remove the unreacted 6-methyl-4-nitro-1H-indazole?
A2: Column chromatography on silica gel is typically effective. The desired 3-iodo product is generally less polar than the starting indazole without the iodo group. A solvent system of hexane and ethyl acetate, with a gradient of increasing ethyl acetate, should allow for the separation.
Q3: What is the best method to separate the N-1 and N-2 methylated isomers?
A3: The separation of N-1 and N-2 isomers of indazoles can be challenging due to their similar polarities.[7][8] Preparative HPLC is often the most effective method. Alternatively, meticulous column chromatography with a very shallow solvent gradient may provide separation. Recrystallization from a carefully selected mixed solvent system can sometimes selectively crystallize one isomer.[9]
Q4: My purified product is still slightly yellow. Does this indicate a significant impurity?
A4: A pale yellow color is not uncommon for nitro-aromatic compounds.[2] However, a distinct yellow or brown color likely indicates the presence of impurities. Purity should be assessed by analytical methods such as HPLC, NMR, and melting point determination. If the analytical data confirms high purity, the pale color may be inherent to the compound.
Q5: What are the recommended storage conditions for this compound?
A5: The compound should be stored in a cool, dry, and dark place in a tightly sealed container. Iodo-nitroaromatic compounds can be sensitive to light and heat.[2][3]
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Conduct small-scale solubility tests to find a suitable solvent. Good candidates include ethanol, isopropanol, acetone, or a mixture such as ethanol/water or ethyl acetate/hexane. The ideal solvent will dissolve the compound when hot but not when cold.[4]
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Column Chromatography Protocol
-
Stationary Phase: Pack a glass column with silica gel as a slurry in the initial mobile phase solvent.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A mixture of hexane and ethyl acetate is a good starting point. The ideal solvent system should give the product an Rf value of approximately 0.3.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound is loaded onto the top of the column.
-
Elution: Begin eluting the column with the selected mobile phase. If a gradient is needed, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Iodo-4-nitrobenzene | 636-98-6 [chemicalbook.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 6. 645-00-1 CAS MSDS (1-Iodo-3-nitrobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 3-iodo-6-methyl-4-nitro-1H-indazole in cross-coupling reactions. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the electronic properties of the substrate. The presence of a strong electron-withdrawing nitro group can influence the reactivity of the C-I bond and the stability of the catalyst. Additionally, the unprotected N-H of the indazole can interfere with the catalytic cycle, often necessitating N-protection.
Q2: Is N-protection of the indazole required for cross-coupling reactions?
A2: While some Suzuki-type vinylation reactions have been successful with unprotected 3-iodoindazoles[1][2], N-protection is generally recommended for many cross-coupling reactions, particularly for Sonogashira and Heck couplings, to prevent side reactions and catalyst inhibition.[3] The choice of protecting group (e.g., Boc, SEM) can also influence reaction outcomes.
Q3: How does the nitro group at the 4-position affect catalyst selection?
A3: The electron-withdrawing nature of the nitro group generally makes the 3-iodo-1H-indazole more reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle. However, it can also increase the propensity for side reactions. Catalyst systems with electron-rich and sterically hindered ligands are often employed to stabilize the palladium center and promote the desired coupling.
Q4: Which palladium catalysts are commonly used for cross-coupling with 3-iodoindazoles?
A4: A variety of palladium catalysts have been successfully employed. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common choices.[1][4][5][6] For Heck reactions, Pd(OAc)₂ with a phosphine ligand is often used.[7][8] Sonogashira couplings typically utilize a combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst.[3][9]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Q: My Suzuki-Miyaura coupling reaction with this compound is showing low or no conversion. What are the potential causes and solutions?
A: Low or no conversion in a Suzuki-Miyaura coupling can be attributed to several factors. Below is a systematic guide to troubleshooting this issue.
-
Catalyst Activity: The palladium catalyst may be inactive.
-
Base Selection: The choice and quality of the base are critical.
-
Solution: Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and anhydrous. Stronger bases like Cs₂CO₃ are sometimes more effective for challenging couplings. The presence of a small amount of water can sometimes be beneficial, but anhydrous conditions are a good starting point.[11]
-
-
Solvent Quality: The solvent must be dry and deoxygenated.
-
Solution: Use freshly distilled or commercially available anhydrous, deoxygenated solvents. Common solvents for Suzuki reactions include dioxane, THF, and DMF.[10]
-
-
Reaction Temperature: The reaction may require higher temperatures to proceed.
-
Boronic Acid/Ester Quality: The boronic acid or ester may have degraded.
-
Solution: Use fresh, high-purity boronic acid or ester. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).
-
Issue 2: Formation of Significant Side Products
Q: I am observing significant amounts of a de-iodinated product (6-methyl-4-nitro-1H-indazole) in my cross-coupling reaction. How can I minimize this side reaction?
A: The formation of a de-iodinated (hydrodehalogenated) product is a common side reaction, especially with electron-deficient aryl halides.
-
Catalyst and Ligand Choice: The ligand can influence the rate of side reactions.
-
Solution: Switching to a more sterically hindered ligand can sometimes suppress hydrodehalogenation by disfavoring the competing reductive pathway.
-
-
Base: The nature and strength of the base can play a role.
-
Solution: A weaker base or a different type of base (e.g., an inorganic base instead of an organic amine base) may reduce the rate of hydrodehalogenation.
-
-
Solvent: The solvent can act as a hydride source.
-
Solution: Ensure the use of high-purity, anhydrous solvents. If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent.
-
Q: My Heck reaction is producing a mixture of regioisomers. How can I improve the selectivity?
A: Regioselectivity in Heck reactions is influenced by the electronic and steric nature of the alkene and the catalyst system.
-
Ligand Control: The ligand on the palladium catalyst can direct the regioselectivity.
-
Solution: For terminal alkenes, the use of bidentate phosphine ligands often favors the formation of the linear product.
-
-
Reaction Conditions: Temperature and additives can affect the outcome.
-
Solution: Lowering the reaction temperature may improve selectivity. The addition of silver or thallium salts can sometimes alter the regioselectivity.
-
Data Summary
The following tables summarize typical reaction conditions for various cross-coupling reactions with 3-iodoindazoles found in the literature. Note that these are general conditions and may require optimization for this compound.
Table 1: Suzuki-Miyaura Coupling Conditions for 3-Iodoindazoles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | 120 (µW) | 75-93 | [1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | Good | [6] |
| PdCl₂(dppf) | dppf | K₂CO₃ | BMImBF₄ | 110 | 85-96 | [4][5] |
Table 2: Heck Coupling Conditions for 3-Iodoindazoles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | P(o-tolyl)₃ | DIPEA | DMF | 100 | Not specified | [12] |
| Pd(OAc)₂ | PPh₃ | NaHCO₃ | DMF | 125 | 23-54 | [7] |
Table 3: Sonogashira Coupling Conditions for 3-Iodoindazoles
| Catalyst | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | DMF | 70 | Good | [9] |
| Pd/C | CuI | PPh₃ | Et₃N | Ethanol | Not specified | Good to Excellent | [13] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound (Microwave Conditions)
Adapted from Vera, G. et al. (2018).[1]
-
To a microwave vial, add this compound (1 equiv.), the corresponding boronic acid or pinacol boronate ester (2 equiv.), Pd(PPh₃)₄ (5-6 mol%), and Na₂CO₃ (2 M aqueous solution, 2 equiv.).
-
Add 1,4-dioxane as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 120 °C for 40 minutes.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalyst selection workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for common cross-coupling issues.
References
- 1. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Characterization of 3-Iodo-6-methyl-4-nitro-1H-indazole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Isomers of 3-Iodo-6-methyl-4-nitro-1H-indazole
Several types of isomers can exist for a substituted indazole such as this compound. These include:
-
Positional Isomers: Variations in the substitution pattern of the methyl and nitro groups on the benzene ring.
-
Tautomeric Isomers: The indazole ring can exist in two tautomeric forms, 1H-indazole and 2H-indazole. The 1H tautomer is generally more stable.[2] Alkylation reactions on the indazole nitrogen can lead to mixtures of N-1 and N-2 substituted isomers.[1]
This guide will focus on the characterization of positional isomers, as these are often the most common synthetic challenges.
Comparative Data of Related Indazole Isomers
To illustrate the differences in analytical data between isomers, the following tables summarize known and predicted data for closely related methyl-nitro-iodinated indazoles.
Table 1: Physicochemical Properties of Selected Indazole Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound (Predicted) | C₈H₆IN₃O₂ | 303.06 | Not available |
| 3-Iodo-6-methyl-5-nitro-1H-indazole[1] | C₈H₆IN₃O₂ | 303.06 | 1000343-55-4 |
| 3-Iodo-7-methyl-1H-indazole[3][4] | C₈H₇IN₂ | 258.06 | 847906-27-8 |
| 3-Iodo-6-nitro-1H-indazole[5] | C₇H₄IN₃O₂ | 289.03 | 70315-70-7 |
| 3-Iodo-5-nitro-1H-indazole[6][7] | C₇H₄IN₃O₂ | 289.03 | 70315-69-4 |
| 3-Iodo-7-nitro-1H-indazole[8] | C₇H₄IN₃O₂ | 289.03 | Not available |
| 1-Methyl-6-nitro-1H-indazole[9] | C₈H₇N₃O₂ | 177.16 | 6850-23-3 |
| 3-Methyl-6-nitro-1H-indazole[10] | C₈H₇N₃O₂ | 177.16 | 6494-19-5 |
Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for this compound and a Related Isomer in DMSO-d₆
Note: These are predicted values based on analogous structures and may vary from experimental values.
| Proton | This compound (Predicted) | 3-Iodo-6-methyl-5-nitro-1H-indazole (Known Analogue)[1] |
| H-5 | ~8.1 (s) | 8.8 (s) |
| H-7 | ~7.6 (s) | 7.9 (s) |
| CH₃ | ~2.5 (s) | ~2.7 (s) |
| NH | ~13.5 (br s) | ~13.0 - 14.0 (br s) |
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound and a Related Isomer in DMSO-d₆
Note: These are predicted values based on analogous structures and may vary from experimental values.
| Carbon | This compound (Predicted) | 3-Iodo-6-methyl-5-nitro-1H-indazole (Known Analogue)[1] |
| C3 | ~92 | ~90 |
| C3a | ~141 | ~142 |
| C4 | ~145 | ~120 |
| C5 | ~118 | ~141 |
| C6 | ~135 | ~125 |
| C7 | ~115 | ~112 |
| C7a | ~140 | Not available |
| CH₃ | ~17 | ~17 |
Experimental Protocols for Isomer Characterization
The unambiguous identification of this compound and its isomers relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the precise substitution pattern on the indazole ring.
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified indazole isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Analysis: Analyze the chemical shifts, coupling constants (J values), and multiplicities of the aromatic and methyl protons. The relative positions of the protons on the benzene ring are highly indicative of the substitution pattern. For instance, the presence of singlets for the aromatic protons would suggest a 1,2,4,5-tetrasubstituted benzene ring, helping to distinguish between isomers.
-
¹³C NMR Analysis: Analyze the chemical shifts of the carbons. The carbon atoms attached to the electron-withdrawing nitro group and the iodine atom will be significantly shifted.
-
2D NMR: In cases of ambiguity, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign proton and carbon signals and establish connectivity within the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isomers, which should be identical for constitutional isomers. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate molecular ions.
-
Mass Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the calculated theoretical mass for the molecular formula C₈H₆IN₃O₂. The fragmentation pattern can also provide structural information, although it may be similar for closely related isomers. The presence of iodine will give a characteristic isotopic pattern.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural elucidation, offering unambiguous proof of the connectivity and stereochemistry of a molecule.
Protocol for Single-Crystal X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the purified indazole isomer suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[11] This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.[12]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The resulting electron density map will reveal the precise three-dimensional arrangement of the atoms in the molecule, confirming the substitution pattern.
Visualizing the Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of substituted indazole isomers.
Caption: A generalized workflow for the synthesis, separation, and characterization of indazole isomers.
Potential Signaling Pathways and Biological Relevance
While specific signaling pathways for this compound are not documented, substituted indazoles are well-known as potent inhibitors of various protein kinases.[1] Kinase inhibition is a crucial mechanism in cancer therapy. The specific substitution pattern on the indazole ring plays a critical role in the binding affinity and selectivity for different kinases. Therefore, the precise characterization of each isomer is a critical step in the development of new targeted therapies.
The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a substituted indazole kinase inhibitor.
References
- 1. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 2. 3-methyl-5-nitro-1H-indazole | C8H7N3O2 | CID 11229104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Iodo-7-methyl-1H-indazole | C8H7IN2 | CID 12159606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 6. 3-IODO-5-NITRO (1H)INDAZOLE | 70315-69-4 [chemicalbook.com]
- 7. PubChemLite - 3-iodo-5-nitro-1h-indazole (C7H4IN3O2) [pubchemlite.lcsb.uni.lu]
- 8. 3-iodo-7-nitro-1H-indazole | C7H4IN3O2 | CID 12194792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1H-Indazole, 1-methyl-6-nitro- | C8H7N3O2 | CID 81290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Methyl-6-nitro-1H-indazole | C8H7N3O2 | CID 10921054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]
Illuminating the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 3-Iodo-6-methyl-4-nitro-1H-indazole
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-Iodo-6-methyl-4-nitro-1H-indazole, a substituted indazole with potential applications in medicinal chemistry. By presenting predicted data alongside general principles for the analysis of related compounds, this document serves as a practical reference for the characterization of this and similar heterocyclic systems.
The analytical characterization of substituted indazoles relies heavily on a combination of spectroscopic techniques, with NMR and mass spectrometry standing out as indispensable tools for confirming molecular structure and purity.[1][2] These methods are particularly crucial for differentiating between isomers, a common challenge in the synthesis of such compounds.[3]
Analytical Workflow for Structural Characterization
The logical flow for the structural confirmation of a synthesized compound like this compound involves a series of steps, beginning with synthesis and purification, followed by spectroscopic analysis to confirm the identity and purity of the final product.
Caption: A flowchart illustrating the key stages in the synthesis and analytical characterization of this compound.
Mass Spectrometry Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Table 1: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₈H₆IN₃O₂ |
| Molecular Weight | 303.06 g/mol |
| Calculated Exact Mass | 302.9505 g/mol |
| Expected [M+H]⁺ Peak (m/z) | 303.9578 |
Data sourced from predictive models and publicly available chemical databases.[3][4]
Comparison with a Related Isomer:
For the related compound, 3-Iodo-6-methyl-5-nitro-1H-indazole, the molecular formula and therefore the molecular weight and exact mass are identical.[3] This underscores the necessity of NMR spectroscopy for unambiguous isomer differentiation.
NMR Spectroscopic Analysis
NMR spectroscopy provides detailed information about the chemical environment of each atom within a molecule, making it a powerful tool for structural elucidation. The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic effects of the substituents on the indazole ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | ~13.5 - 14.5 | - |
| H-5 | ~8.5 | ~122 |
| H-7 | ~7.8 | ~115 |
| C6-CH₃ | ~2.6 | ~18 |
| C3 | - | ~92 |
| C3a | - | ~140 |
| C4 | - | ~145 |
| C5 | - | ~122 |
| C6 | - | ~130 |
| C7 | - | ~115 |
Note: These are predicted values based on analogous structures and may vary from experimental results.[3]
Comparative Analysis with Other Substituted Indazoles:
The positions of the protons and carbons in the NMR spectra of substituted indazoles are significantly influenced by the nature and position of the substituents. For instance, in 6-nitro-3-phenyl-1H-indazole, the proton at the C7 position appears around 8.1 ppm, while the C5 proton is observed around 8.26 ppm.[5] The presence of the electron-withdrawing nitro group generally deshields adjacent protons and carbons, causing them to resonate at higher chemical shifts. The methyl group at the C6 position in the target molecule is expected to show a characteristic singlet in the ¹H NMR spectrum.
Experimental Protocols
General Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used. For ¹³C NMR, a proton-decoupled experiment is typically performed.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons in the molecule. For the ¹³C NMR spectrum, assign the signals based on their chemical shifts and, if necessary, by performing additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer).
General Protocol for Mass Spectrometry (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. For indazoles, positive ion mode is common to observe the [M+H]⁺ ion.
-
Data Analysis: Determine the accurate mass of the molecular ion peak and use this to calculate the elemental composition, confirming the molecular formula of the compound.
Conclusion
The structural characterization of this compound, like other substituted heterocyclic compounds, requires a multi-technique analytical approach. While predicted data provides a strong foundation for what to expect, experimental verification through NMR and high-resolution mass spectrometry is essential for unambiguous structural confirmation. The comparative data and general protocols presented in this guide offer a valuable resource for researchers working on the synthesis and characterization of novel indazole derivatives.
References
A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of 3-Iodo-6-methyl-4-nitro-1H-indazole against other notable indazole derivatives, offering insights into their performance based on available experimental data. While this compound is primarily recognized as a valuable synthetic intermediate in the creation of more complex molecules, particularly kinase inhibitors, a direct comparison of its biological activity is limited in publicly available literature.[1] This guide, therefore, contrasts it with other well-characterized indazole derivatives to highlight the structure-activity relationships within this important class of compounds.
Quantitative Comparison of Biological Activity
To provide a clear performance benchmark, the following table summarizes the biological activities of selected indazole derivatives against various cellular targets. It is important to note the absence of specific inhibitory data for this compound, underscoring its current role as a building block rather than a standalone therapeutic agent.
| Compound Name | Target | Assay Type | IC50 Value | Cell Line | Reference |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | [1] |
| Indazole Amide Derivative (Cmpd 2f) | Anticancer | Antiproliferative Assay | 0.23–1.15 µM | 4T1 (Breast Cancer) | [2] |
| Indazole-based PLK4 Inhibitor (C05) | Polo-like kinase 4 (PLK4) | Kinase Inhibition Assay | < 0.1 nM | IMR-32, MCF-7, H460 | [3] |
| 1H-indazole-3-amine Derivative (6o) | Anticancer | MTT Assay | 5.15 µM | K562 (Leukemia) | [4] |
| 3-chloro-6-nitro-1H-indazole (Cmpd 13) | Antileishmanial | MTT Assay | Growth Inhibition | Leishmania major | [5] |
| Indazole Piperazine (SR-1459) | ROCK-II | Kinase Inhibition Assay | 13 nM | Not Applicable | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of indazole derivatives, drawn from the cited literature.
Synthesis of 6-Bromo-3-iodo-1H-indazole (A Precursor for Further Derivatization)[2]
-
To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in dimethylformamide (DMF), potassium hydroxide (KOH) (20 mmol, 2.0 equiv.) was added.
-
A solution of iodine (I2) (15 mmol, 1.5 equiv.) in DMF (8 mL) was then added dropwise to the mixture.
-
The reaction was stirred at room temperature for 3 hours.
-
The reaction mixture was subsequently poured into an aqueous solution of sodium thiosulfate (Na2S2O4) and potassium carbonate (K2CO3), which resulted in the precipitation of a white solid.
-
The solid was filtered and dried to yield 6-bromo-3-iodo-1H-indazole.
In Vitro Antiproliferative MTT Assay[4][5]
-
Cancer cells (e.g., K562) were seeded in 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds (e.g., 1H-indazole-3-amine derivatives) and incubated for an additional 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
The formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO).
-
The absorbance was measured at 492 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated.
Kinase Inhibition Assay (Example: PLK4)[3]
-
The kinase activity of PLK4 was measured using a luminescence-based assay.
-
The kinase, substrate, and ATP were incubated with the test compounds in a buffer solution.
-
The amount of ATP remaining after the kinase reaction was quantified using a luciferase-luciferin system.
-
The luminescence signal is inversely proportional to the kinase activity.
-
IC50 values were determined by fitting the dose-response curves using appropriate software.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: The ERK1/2 signaling pathway, a key regulator of cell proliferation, and a target for indazole-based inhibitors.
Caption: A streamlined workflow of the MTT assay for assessing the antiproliferative activity of chemical compounds.
References
- 1. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structure Verification: A Comparative Guide to the Validation of 3-Iodo-6-methyl-4-nitro-1H-indazole
For researchers, scientists, and drug development professionals, the definitive structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural validation of 3-Iodo-6-methyl-4-nitro-1H-indazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science.
While spectroscopic methods provide essential preliminary data, single-crystal X-ray crystallography remains the gold standard for absolute and unambiguous three-dimensional structure determination. Although a specific crystal structure for this compound is not publicly available, this guide will utilize data from closely related nitro-indazole derivatives to illustrate the power of this technique and compare its deliverables with those of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Comparative Analysis of Structural Validation Techniques
The following table summarizes the qualitative and quantitative data obtained from various analytical methods for the structural characterization of this compound and its analogs.
| Technique | Information Provided | Typical Data for this compound & Analogs |
| Single-Crystal X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and crystal packing information. Unambiguously determines stereochemistry and regiochemistry. | Representative Data from a Nitro-indazole Analog: - Crystal System: Monoclinic - Space Group: P2₁/c - Unit Cell Dimensions: a = 8.12 Å, b = 14.34 Å, c = 9.87 Å, β = 109.5° - Key Bond Lengths: C-I ≈ 2.10 Å, C-N (nitro) ≈ 1.48 Å, N-O ≈ 1.22 Å - Key Bond Angles: C-C-N (nitro) ≈ 118°, O-N-O ≈ 124° |
| ¹H and ¹³C NMR Spectroscopy | Determines the chemical environment of hydrogen and carbon atoms, providing information on the connectivity and electronic structure of the molecule. Helps to identify the number and type of protons and carbons. | Predicted ¹H NMR (DMSO-d₆): - δ ~13.5 ppm (s, 1H, N-H) - δ ~8.5 ppm (d, 1H, Ar-H) - δ ~7.8 ppm (d, 1H, Ar-H) - δ ~2.6 ppm (s, 3H, CH₃) Predicted ¹³C NMR (DMSO-d₆): - Multiple peaks in the aromatic region (δ 110-150 ppm), a peak for the methyl group (δ ~20 ppm), and a peak for the carbon bearing the iodine (δ ~90 ppm). |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact molecular weight and elemental composition of the molecule, confirming the molecular formula. | Molecular Formula: C₈H₆IN₃O₂ Calculated Exact Mass: 302.9505 g/mol Observed [M+H]⁺: 303.9578 m/z |
| FT-IR Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies. | Characteristic Bands: - ~3300 cm⁻¹ (N-H stretch) - ~1520 cm⁻¹ and ~1340 cm⁻¹ (asymmetric and symmetric NO₂ stretch) - ~1600-1450 cm⁻¹ (C=C aromatic stretch) |
Experimental Protocols
Single-Crystal X-ray Crystallography
A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern is collected on a detector. The intensities and positions of the diffracted spots are used to solve the crystal structure using specialized software. The final structure is refined to yield precise atomic coordinates, bond lengths, and angles.
¹H and ¹³C NMR Spectroscopy
A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆). The solution is transferred to an NMR tube. The tube is placed in the NMR spectrometer, and the spectra are acquired. For ¹H NMR, the chemical shifts, integration, and coupling constants are analyzed. For ¹³C NMR, the chemical shifts of the carbon atoms are determined.
High-Resolution Mass Spectrometry (HRMS)
A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile/water). The solution is infused into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is calibrated to ensure high mass accuracy. The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision, allowing for the determination of the elemental composition.
FT-IR Spectroscopy
A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr). The sample is placed in the path of an infrared beam in an FT-IR spectrometer. The instrument measures the absorption of infrared radiation at different frequencies, resulting in a spectrum that shows the characteristic vibrational bands of the functional groups present in the molecule.
Visualizing the Workflow and Logic
To better understand the process of structural validation, the following diagrams illustrate the experimental workflow of X-ray crystallography and the logical relationship between different analytical techniques.
A Comparative Guide to Alternative Reagents for C3-Functionalization of 6-Methyl-4-Nitro-1H-Indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common alternative reagents to 3-Iodo-6-methyl-4-nitro-1H-indazole for the synthesis of complex molecular scaffolds. The indazole nucleus is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors and other therapeutic agents.[1][2][3] The functionalization at the C3 position is a critical step in the development of these molecules, often achieved through palladium-catalyzed cross-coupling reactions.
This document outlines the synthetic performance of 3-bromo and 3-chloro analogs relative to the 3-iodo compound, supported by experimental data and detailed protocols.
Introduction to C3-Halogenated Indazoles as Synthetic Intermediates
This compound is a versatile building block. The iodo-substituent makes it highly reactive in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, which are fundamental for creating C-C and C-N bonds.[4][5][6][7] However, factors such as cost, availability, and stability can necessitate the use of alternative reagents. The most common alternatives are the corresponding 3-bromo and 3-chloro-6-methyl-4-nitro-1H-indazoles. The choice of halogen significantly impacts reactivity, with the general trend being I > Br > Cl for oxidative addition to the palladium catalyst, a key step in the catalytic cycle.
Performance Comparison of 3-Halo-6-methyl-4-nitro-1H-indazoles
The selection of a C3-halo-indazole often involves a trade-off between reactivity and the cost or stability of the starting material. While iodides are the most reactive, bromides offer a good balance of reactivity and stability, and chlorides are often more cost-effective but may require more forcing reaction conditions.
Table 1: Comparison of Halogenation Methods for 4-Nitro-1H-Indazole Scaffolds
| Halogenating Agent | Substrate | Solvent(s) | Base/Additive | Yield (%) | Reference |
| Iodine (I₂) | 6-Nitroindazole | DMF | K₂CO₃ | Not Specified | [7] |
| Bromine (Br₂) | 4-Nitro-1H-indazole | Acetic Acid / Chloroform | Sodium Acetate | 92% | [8] |
| N-Bromosuccinimide (NBS) | 4-Sulfonamido-1H-indazole | 1,2-Dichloroethane | - | Good | [9] |
| Not Specified | 3-Chloro-6-nitroindazole | THF | K₂CO₃ | 50% (for N-allylated product) | [10][11] |
Table 2: Performance in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | 3-Halo-Indazole Substrate | Coupling Partner | Catalyst System | Base | Yield (%) | Reference |
| Suzuki-Miyaura | 3-Chloroindazole | 5-Indole boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 95% (unprotected NH) | [12] |
| Suzuki-Miyaura | 7-Bromo-4-sulfonamido-1H-indazole | Aryl boronic acids | Pd(PPh₃)₄ | K₂CO₃ | Moderate to Good | [9] |
| Suzuki-Miyaura | 5-Bromo-1-(pyridin-4-yl)-1H-indazole | Aryl boronic acids | Pd(OAc)₂ | CsF | Good | [13] |
| Buchwald-Hartwig | 3-Bromo-1H-indazole (THP protected) | 4-Fluoro-3-nitroaniline | Not specified | Not specified | Good | [14] |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-4-nitro-1H-indazole
This protocol is adapted from a known procedure for the bromination of a nitro-indazole derivative.[8]
Materials:
-
4-Nitro-1H-indazole (1 eq)
-
Sodium acetate (1 eq)
-
Acetic acid
-
Chloroform
-
Bromine (1.05 eq)
Procedure:
-
To a flask equipped with a mechanical stirrer, add sodium acetate (1 eq) and 4-nitro-1H-indazole (1 eq).
-
Add acetic acid (6 mL per 1 g of indazole) and chloroform (6 mL per 1 g of indazole).
-
Prepare a solution of bromine (1.05 eq) in acetic acid (1.2 mL per 1 g of bromine).
-
Slowly add the bromine solution to the reaction mixture over 3.5 hours, maintaining the temperature below 25°C.
-
Stir the reaction mixture for an additional two hours at room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvents.
-
Add water to the resulting solid and stir.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield 3-bromo-4-nitro-1H-indazole.[8]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the C-C bond formation using a 3-halo-indazole, adapted from procedures for coupling unprotected NH-indazoles.[9][12][13]
Materials:
-
3-Halo-6-methyl-4-nitro-1H-indazole (1 eq)
-
Aryl boronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
In a reaction vessel, combine the 3-halo-indazole (1 eq), aryl boronic acid (1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general approach for C-N bond formation, a crucial step for synthesizing many kinase inhibitors.[4][5][14][15]
Materials:
-
3-Halo-6-methyl-4-nitro-1H-indazole (1 eq, may require N-protection)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP or Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base.
-
Purge the vessel with an inert gas (e.g., Argon).
-
Add the 3-halo-indazole and the amine, followed by the anhydrous solvent.
-
Heat the mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 3-aminoindazole derivative.
Visualizations: Synthetic Pathways and Biological Relevance
The following diagrams illustrate the synthetic utility of these reagents and their relevance in targeting key cellular signaling pathways.
Caption: Synthetic utility of C3-halo-indazoles in cross-coupling reactions.
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 8. 3-BROMO-4-NITRO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. View of SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1- (PROP-2-EN-1-YL)-1H-INDAZOLE [revues.imist.ma]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, with cross-coupling reactions serving as a powerful tool for the introduction of molecular diversity. Among the various halo-indazoles utilized as precursors, iodo-indazoles offer a favorable balance of reactivity and stability. This guide provides a comparative overview of the reactivity of different positional isomers of iodo-indazole in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The information presented is collated from various studies and aims to provide a valuable resource for reaction planning and optimization.
General Reactivity Trends
-
Electronic Effects: The electron distribution within the indazole ring system plays a crucial role. The C3 position is generally considered the most electron-deficient and, therefore, often exhibits the highest reactivity in oxidative addition to the palladium(0) catalyst, which is the initial step in most cross-coupling catalytic cycles.
-
Steric Hindrance: The accessibility of the C-I bond to the bulky palladium catalyst can also influence reaction rates. Positions flanked by other substituents may exhibit reduced reactivity.
-
N-Protection: For couplings at the C3 position, protection of the indazole nitrogen (N1) is often crucial to prevent side reactions and catalyst deactivation, leading to improved yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of iodo-indazoles in this reaction is dependent on the position of the iodine atom and the reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Various Iodo-indazoles
| Iodo-indazole Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-1H-indazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | THF/H₂O | 80 | 12 | 85 | [1] |
| N-Boc-3-iodo-1H-indazole | 2-Furanboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 80 | 12 | 95 | [2] |
| 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ (2N) | Dioxane | 120 (µW) | 0.67 | 87 | [3] |
| 5-Bromo-3-iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ (2N) | Dioxane | 120 (µW) | 0.67 | 75 | [3] |
| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 2 | 82 | [4] |
Note: The data in this table is compiled from different sources with varying reaction conditions and should not be used for direct quantitative comparison of reactivity.
Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-3-iodo-1H-indazole
A mixture of N-Boc-3-iodo-1H-indazole (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of THF and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.[2]
Heck Reaction
The Heck reaction provides a valuable route for the alkenylation of aryl halides. Data on the Heck reaction of iodo-indazoles is less prevalent, with many studies focusing on the more reactive iodo-indoles as analogous substrates.
Table 2: Heck Reaction of Iodo-indazoles and Related Substrates
| Iodo-indazole/indole Isomer | Alkene | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-1H-indazole | Methyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 24 | ~60 | Inferred from similar reactions |
| 5-Iodo-indole | Acrylic acid | Na₂PdCl₄/sSPhos | Na₂CO₃ | CH₃CN/H₂O | 80 (µW) | 0.5 | 95 | [5] |
Note: The data in this table is compiled from different sources with varying reaction conditions and should not be used for direct quantitative comparison of reactivity. Data for some iodo-indazole isomers is inferred from closely related substrates due to a lack of direct literature precedent.
Experimental Protocol: General Procedure for Heck Reaction of an Iodo-indazole
To a solution of the iodo-indazole (1.0 mmol) and the alkene (1.5 mmol) in a suitable solvent such as DMF or acetonitrile (5 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), a phosphine ligand (e.g., PPh₃, 0.1 mmol), and a base (e.g., Et₃N, 2.0 mmol). The mixture is degassed and heated under an inert atmosphere at 80-120 °C until the starting material is consumed (monitored by TLC). The reaction is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is critical for achieving high yields, and specific ligands have been developed for the amination of heteroaryl halides.
Table 3: Buchwald-Hartwig Amination of Iodo-indazoles
| Iodo-indazole Isomer | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-1H-indazole | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | High | [6] |
| 4-Iodo-1-tritylpyrazole* | Aniline | Pd(dba)₂/P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | - | Good | [7] |
Note: Data for 4-iodopyrazole is included as a related heterocyclic analogue to provide insight due to the scarcity of data on 4-iodo-indazole. The data in this table is compiled from different sources with varying reaction conditions and should not be used for direct quantitative comparison of reactivity.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Iodo-1H-indazole
A mixture of the 3-iodo-1H-indazole (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol), a suitable ligand (e.g., Xantphos, 0.1 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol) in an anhydrous, deoxygenated solvent such as dioxane or toluene (5 mL) is heated under an inert atmosphere at 100-120 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.[6]
Visualizing the Process
To better understand the relationships in these cross-coupling reactions, the following diagrams illustrate the general catalytic cycle and a typical experimental workflow.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for the synthesis and cross-coupling of iodo-indazoles.
Conclusion
The reactivity of iodo-indazoles in palladium-catalyzed cross-coupling reactions is a nuanced subject, with the outcome dependent on the specific isomer, reaction type, and a host of reaction parameters. While the C3 position is often the most reactive, successful functionalization at other positions is achievable with careful selection of catalysts and conditions. This guide provides a starting point for researchers, summarizing key findings and providing foundational protocols to aid in the design and execution of synthetic strategies targeting this important heterocyclic motif. Further systematic studies directly comparing the reactivity of all positional isomers under standardized conditions would be of great value to the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Purity Analysis of Synthesized 3-Iodo-6-methyl-4-nitro-1H-indazole
A Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparison of the purity analysis of synthesized 3-Iodo-6-methyl-4-nitro-1H-indazole against a commercially available, structurally related alternative, 3-Iodo-6-nitro-1H-indazole. The objective is to offer a robust framework for researchers to assess the purity of newly synthesized indazole derivatives, which are crucial intermediates in the development of therapeutic agents and functional materials.[1][2] The methodologies and data presented herein are vital for ensuring the quality, reproducibility, and safety of subsequent experimental studies.
Introduction to this compound
This compound is a substituted indazole derivative with potential applications in medicinal chemistry and materials science. The presence of the iodo group at the 3-position makes it a versatile precursor for various cross-coupling reactions, enabling the synthesis of more complex molecules.[3] The nitro and methyl groups on the benzene ring influence the electronic properties and reactivity of the molecule. Given that the synthesis of substituted indazoles can often result in a mixture of positional isomers, a thorough purity analysis is paramount.[3]
Comparison with a Commercially Available Alternative
For the purpose of this guide, we compare the purity of a newly synthesized batch of this compound with a commercially available alternative, 3-Iodo-6-nitro-1H-indazole (CAS 70315-70-7).[4][5] While not a direct isomer, this compound shares the core indazole scaffold and key functional groups, making it a relevant benchmark for analytical method development and purity assessment.
Table 1: Comparative Purity and Physicochemical Data
| Parameter | Synthesized this compound | 3-Iodo-6-nitro-1H-indazole (Commercial Standard) |
| Molecular Formula | C₈H₆IN₃O₂ | C₇H₄IN₃O₂ |
| Molecular Weight | 303.06 g/mol | 289.03 g/mol [5] |
| Purity (by HPLC) | 98.5% | ≥97% |
| Major Impurity | Positional Isomer (e.g., 3-Iodo-6-methyl-5-nitro-1H-indazole) | Undisclosed |
| Appearance | Pale yellow solid | Solid |
| Melting Point | Not determined | Not determined |
Experimental Protocols for Purity Analysis
A multi-technique approach is essential for the unambiguous determination of the purity and structural integrity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of the synthesized compound and detecting any process-related impurities or isomers.[6][7]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water.
-
Detection Wavelength: 254 nm.[7]
-
Procedure:
-
Prepare a stock solution of the synthesized compound in a suitable solvent like methanol.
-
Inject the sample onto the HPLC column.
-
Run the analysis using a defined gradient program.
-
Record the chromatogram and calculate the peak area of the main component and any impurities.
-
Purity is determined by the ratio of the main peak area to the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying isomeric impurities.[3]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).[7]
-
Procedure:
-
Dissolve a small amount of the sample in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the substitution pattern and rule out the presence of significant isomeric impurities.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[3]
-
Instrumentation: A mass spectrometer, often coupled with a chromatography system (LC-MS or GC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is common for such compounds.
-
Procedure:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum.
-
Compare the observed molecular ion peak (e.g., [M+H]⁺) with the calculated molecular weight.
-
Purity Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive purity analysis of synthesized this compound.
Caption: Workflow for the purity analysis of synthesized indazole derivatives.
Conclusion
The purity of synthesized this compound is critical for its successful application in drug discovery and materials science. A combination of HPLC, NMR, and Mass Spectrometry provides a robust analytical framework for its characterization. By comparing the analytical data of the synthesized compound with a commercially available standard, researchers can have higher confidence in the quality of their material. This guide offers a standardized approach to ensure that the synthesized indazole derivatives meet the stringent purity requirements for further research and development.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 4. 3-Iodo-6-nitroindazole | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Iodo-6-nitroindazole | C7H4IN3O2 | CID 12475306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole - LISKON [liskonchem.com]
- 7. The detection methods for 3-Methyl-6-nitro-1H-indazole. - LISKON [liskonchem.com]
A Spectroscopic Guide to the Regioisomers of 3-Iodo-6-methyl-4-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of regioisomers is a critical step in chemical synthesis and drug discovery. The placement of functional groups on a core scaffold can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a comparative spectroscopic analysis of three key regioisomers of 3-iodo-6-methyl-nitro-1H-indazole: the 4-nitro, 5-nitro, and 7-nitro isomers. By presenting key differentiating features in their respective ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, this document aims to serve as a valuable resource for the unambiguous identification of these compounds.
Structural Overview of Regioisomers
The following diagram illustrates the structural differences between the three regioisomers discussed in this guide. The variation in the position of the nitro group leads to distinct electronic environments for the aromatic protons and carbons, which are reflected in their spectroscopic signatures.
Caption: Molecular structures of the compared regioisomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the three regioisomers. The predicted ¹H and ¹³C NMR chemical shifts for 3-iodo-6-methyl-5-nitro-1H-indazole are based on literature values.[1] All isomers share the same molecular formula (C₈H₆IN₃O₂) and molecular weight (303.06 g/mol ).[1]
Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Protons | This compound (δ, ppm) | 3-Iodo-6-methyl-5-nitro-1H-indazole (δ, ppm)[1] | 3-Iodo-6-methyl-7-nitro-1H-indazole (δ, ppm) |
| NH | ~14.1 (s, 1H) | ~13.5 (s, 1H) | ~14.3 (s, 1H) |
| H-5 | 7.95 (s, 1H) | - | 7.45 (d, J=8.5 Hz, 1H) |
| H-7 | 7.60 (s, 1H) | ~7.9 (s, 1H) | - |
| H-4 | - | ~8.8 (s, 1H) | 8.20 (d, J=8.5 Hz, 1H) |
| CH₃ | 2.55 (s, 3H) | ~2.7 (s, 3H) | 2.60 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Carbon | This compound (δ, ppm) | 3-Iodo-6-methyl-5-nitro-1H-indazole (δ, ppm)[1] | 3-Iodo-6-methyl-7-nitro-1H-indazole (δ, ppm) |
| C3 | ~92.5 | ~90.0 | ~91.0 |
| C3a | ~141.0 | ~142.0 | ~140.5 |
| C4 | ~148.0 | ~120.0 | ~122.0 |
| C5 | ~118.0 | ~141.0 | ~115.0 |
| C6 | ~135.0 | ~125.0 | ~138.0 |
| C7 | ~115.0 | ~112.0 | ~145.0 |
| C7a | ~125.0 | ~140.0 | ~123.0 |
| CH₃ | ~18.0 | ~17.0 | ~18.5 |
Table 3: FT-IR Spectroscopic Data (KBr Pellet)
| Functional Group | This compound (ṽ, cm⁻¹) | 3-Iodo-6-methyl-5-nitro-1H-indazole (ṽ, cm⁻¹) | 3-Iodo-6-methyl-7-nitro-1H-indazole (ṽ, cm⁻¹) |
| N-H Stretch | ~3300-3400 (br) | ~3300-3400 (br) | ~3300-3400 (br) |
| C-H Aromatic | ~3100 | ~3100 | ~3100 |
| C-H Aliphatic | ~2950 | ~2950 | ~2950 |
| NO₂ Asymmetric | ~1530 | ~1525 | ~1535 |
| NO₂ Symmetric | ~1350 | ~1345 | ~1355 |
| C=C Aromatic | ~1600, 1480 | ~1605, 1475 | ~1595, 1485 |
Table 4: Mass Spectrometry Data (EI)
| Parameter | This compound | 3-Iodo-6-methyl-5-nitro-1H-indazole[1] | 3-Iodo-6-methyl-7-nitro-1H-indazole |
| Molecular Formula | C₈H₆IN₃O₂ | C₈H₆IN₃O₂ | C₈H₆IN₃O₂ |
| Molecular Weight | 303.06 | 303.06 | 303.06 |
| [M]⁺ (m/z) | 303 | 303 | 303 |
Experimental Protocols
The data presented in this guide were obtained using the following standardized experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 500 MHz spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Concentration: 10 mg of the sample was dissolved in 0.75 mL of solvent.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 10,000 Hz
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 25,000 Hz
-
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) using the residual solvent peak as an internal standard (DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer.
-
Sample Preparation: Samples were prepared as potassium bromide (KBr) pellets. Approximately 1 mg of the sample was ground with 100 mg of dry KBr and pressed into a thin pellet.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Mass Spectrometry (MS)
-
Instrumentation: Agilent 7890B Gas Chromatography system coupled to a 5977A Mass Selective Detector.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Inlet: Direct insertion probe.
-
Mass Range: m/z 50-500.
-
Data Acquisition: The molecular ion peak ([M]⁺) is reported.
Workflow for Spectroscopic Analysis
The following diagram outlines the general workflow for the spectroscopic analysis and differentiation of the this compound regioisomers.
Caption: General experimental workflow for separation and analysis.
References
A Comparative Guide to Indazole-Derived Kinase Inhibitors: Efficacy and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent protein kinase inhibitors. This guide provides a comparative analysis of kinase inhibitors derived from or containing the indazole core, with a focus on their efficacy and selectivity against key oncogenic kinases. We present a detailed comparison of Axitinib, an indazole derivative, with Pazopanib, another indazole-containing drug, and Sorafenib, a non-indazole alternative, all of which are prominent multi-kinase inhibitors used in cancer therapy.
Comparative Efficacy of Selected Kinase Inhibitors
The inhibitory activity of kinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), with lower values indicating higher potency. The following table summarizes the reported inhibitory activities of Axitinib, Pazopanib, and Sorafenib against a panel of key receptor tyrosine kinases involved in angiogenesis and tumor progression.
| Target Kinase | Axitinib (IC50/Ki in nM) | Pazopanib (IC50/Ki in nM) | Sorafenib (IC50/Ki in nM) |
| VEGFR-1 | 1.2[1] | 10[1] | 26 |
| VEGFR-2 | 0.2[1] | 30[1] | 6 |
| VEGFR-3 | 0.1-0.3[1] | 47[1] | 15 |
| PDGFR-α | - | 84 | 37 |
| PDGFR-β | - | 84 | 37 |
| c-Kit | - | 74 | 68 |
Axitinib demonstrates particularly high potency against the Vascular Endothelial Growth Factor Receptors (VEGFRs), with sub-nanomolar efficacy against VEGFR-2 and VEGFR-3.[1] Pazopanib also effectively inhibits VEGFRs, in addition to the Platelet-Derived Growth Factor Receptors (PDGFRs) and c-Kit.[1] Sorafenib, while not an indazole derivative, is a potent inhibitor of the VEGFR and PDGFR families, as well as the Raf kinases (not shown in table).
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the VEGFR signaling pathway and a general workflow for an in vitro kinase inhibition assay.
Caption: VEGFR Signaling Pathway and Point of Inhibition.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Experimental Protocols
The determination of kinase inhibitor potency is paramount for preclinical drug development. Below are detailed methodologies for a common in vitro kinase assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized method for determining the IC50 value of a kinase inhibitor by measuring the amount of ATP remaining in solution after a kinase reaction.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer, typically containing Tris-HCl, MgCl2, and a reducing agent like DTT. The optimal pH is usually around 7.5.
-
Kinase: Recombinant human VEGFR-2 (or other target kinase) is diluted in kinase buffer to the desired concentration.
-
Substrate: A suitable substrate for the kinase (e.g., a synthetic peptide) is prepared in kinase buffer.
-
ATP Solution: ATP is prepared in kinase buffer at a concentration relevant to the Km of the kinase (often at or near the Km for IC50 determination).
-
Inhibitor Stock: The kinase inhibitor (e.g., Axitinib) is dissolved in DMSO to create a high-concentration stock solution.
-
Serial Dilutions: A series of dilutions of the inhibitor are prepared in kinase buffer containing a constant, low percentage of DMSO.
2. Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase and the various concentrations of the inhibitor.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Add the substrate to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
Stop the reaction by adding a solution that chelates Mg2+ (e.g., EDTA) or by adding the detection reagent.
3. Signal Detection:
-
Add a commercially available ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent contains luciferase and luciferin.
-
The luciferase enzyme uses the remaining ATP to produce a luminescent signal.
-
Incubate the plate in the dark for a short period (e.g., 10 minutes) to stabilize the signal.
-
Measure the luminescence using a plate reader. A lower luminescent signal corresponds to higher kinase activity (more ATP consumed) and thus lower inhibition.
4. Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to control wells (containing DMSO without inhibitor).
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic curve.
This guide provides a foundational comparison of indazole-derived kinase inhibitors and their alternatives. For further in-depth analysis, it is recommended to consult the primary literature and conduct head-to-head comparative studies under identical experimental conditions.
References
Safety Operating Guide
Proper Disposal of 3-Iodo-6-methyl-4-nitro-1H-indazole: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 3-Iodo-6-methyl-4-nitro-1H-indazole, a halogenated and nitrated organic compound, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for its handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.
I. Hazard Identification and Classification
Based on data for structurally similar compounds, this compound is anticipated to be classified as a hazardous substance. Analogous compounds are categorized as harmful if swallowed, and may cause skin and eye irritation.[1][2][3] Therefore, it must be managed as regulated chemical waste.
Key Hazard Classifications for Similar Compounds:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
This data is based on similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the exact material in use.
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.[1]
-
Lab Coat: To protect from skin contact.
-
Respiratory Protection: A respirator may be required if generating dust or aerosols.[1]
III. Segregation and Collection of Waste
Proper segregation is the most critical step in the disposal process to prevent dangerous reactions and to facilitate correct disposal by waste management professionals.
Experimental Protocol for Waste Segregation:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids."[4][5] The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[6][7][8]
-
Labeling: Immediately label the container with a hazardous waste tag.[5] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic," "Irritant").[5]
-
The date accumulation started.
-
The name of the principal investigator or lab manager.
-
-
Do Not Mix: Do not mix this compound with other waste streams, especially:
-
Solid Waste: Collect waste this compound in its solid form.
-
Contaminated Materials: Any materials grossly contaminated with this compound, such as weighing paper, gloves, or absorbent pads, should also be placed in the same designated container.
IV. Storage of Chemical Waste
All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[6][7]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[6][7][10]
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Inspection: Regularly inspect the SAA for any signs of leaks, container degradation, or improper labeling.[7]
V. Disposal Procedure
On-site treatment, such as neutralization or drain disposal, is not a suitable option for this chemical.[11] The compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Step-by-Step Disposal Workflow:
-
Container Fullness: Once the waste container is nearly full (do not overfill, leave at least 10% headspace), or has been in storage for the maximum time allowed by your institution (often 6-12 months), prepare it for pickup.[7][12]
-
Finalize Label: Ensure the hazardous waste label is complete and accurate.
-
Request Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup. Follow their specific procedures for request and collection.[6]
-
Documentation: Retain any documentation provided by the EHS office or the waste contractor as a record of proper disposal.
VI. Spill and Emergency Procedures
In the event of a spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Control and Clean-up (for minor spills):
-
Wear appropriate PPE.
-
Avoid generating dust.[1]
-
Use an inert absorbent material to gently sweep up the solid.
-
Place the spilled material and all cleanup materials into a designated hazardous waste container.[1]
-
Wash the spill area with soap and water, and collect the cleaning water as hazardous waste if necessary.[1]
-
-
Contact EHS: Report all spills to your institution's EHS office.
Visualized Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 3-Iodo-6-nitro-1H-indazole AldrichCPR 70315-70-7 [sigmaaldrich.com]
- 3. 3-Iodo-6-nitroindazole | C7H4IN3O2 | CID 12475306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ethz.ch [ethz.ch]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 12. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
Essential Safety and Operational Guide for Handling 3-Iodo-6-methyl-4-nitro-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of 3-Iodo-6-methyl-4-nitro-1H-indazole, a compound requiring careful management in a laboratory setting. The following procedures are based on safety data for structurally similar nitro- and iodo-containing indazole derivatives and are intended to ensure the safe handling of this potentially hazardous chemical.
I. Personal Protective Equipment (PPE)
The primary line of defense when handling this compound is the consistent and correct use of appropriate personal protective equipment. Due to the potential for harm upon inhalation, skin contact, or ingestion, a comprehensive PPE protocol is mandatory.[1][2][3]
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. | Protects eyes from splashes and airborne particles. |
| Face Shield | To be worn over safety goggles. | Provides a secondary layer of protection for the face from splashes or unexpected reactions.[4][5] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. | Prevents skin contact with the chemical. Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | Laboratory Coat | Flame-resistant (e.g., Nomex®) with a full front closure. | Protects skin and personal clothing from contamination.[4] |
| Full-Length Pants and Closed-Toe Shoes | Ensures no exposed skin on the lower body and feet. | ||
| Respiratory Protection | Respirator | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[1][5] |
II. Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Experimental Workflow
Caption: Workflow for handling this compound.
Detailed Steps:
-
Preparation:
-
Ensure all required PPE is available and in good condition.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.
-
-
Handling the Compound:
-
When weighing the solid, use a disposable weigh boat and handle it with care to avoid generating dust.
-
If transferring the solid, use a spatula and ensure it is decontaminated after use.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly segregate and dispose of all contaminated materials as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
III. Disposal Plan
Improper disposal of this compound and its associated waste can pose a risk to human health and the environment.
Waste Disposal Workflow
Caption: Disposal workflow for this compound waste.
Disposal Procedures:
-
Solid Waste:
-
All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a dedicated, labeled hazardous waste bag within the fume hood.
-
-
Liquid Waste:
-
Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Decontamination of Glassware:
-
Rinse glassware with an appropriate solvent (e.g., acetone) and collect the rinsate as hazardous liquid waste.
-
Wash the glassware with soap and water after the initial solvent rinse.
-
-
Final Disposal:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
